Naringenin-d4

Catalog No.
S12877611
CAS No.
M.F
C15H12O5
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naringenin-d4

Product Name

Naringenin-d4

IUPAC Name

(2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O5

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D

InChI Key

FTVWIRXFELQLPI-MNZXJJDISA-N

SMILES

Array

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)[2H])[2H])O)[2H]

Chemical Identity and Storage of Naringenin-d4

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and supplier-provided storage recommendations for Naringenin-d4 [1].

Property Specification
CAS Number 1192260-78-8 [1]
Molecular Formula C₁₅H₈D₄O₅ [1]
Molecular Weight 276.28 g/mol [1]
Appearance White to off-white solid [1]
Long-Term Storage -20°C (3 years) or 4°C (2 years) as a powder; -80°C (6 months) or -20°C (1 month) in solvent (e.g., DMSO) [1]

Rationale for Deuterated Standards in Stability and Bioanalysis

Deuterated internal standards are crucial in quantitative bioanalysis. Their near-identical chemical and physical properties to the analyte of interest allow them to correct for losses during sample preparation and matrix effects during analysis [2].

Stability assessment confirms that the analyte concentration remains constant from sample collection until analysis. General best practices for stability testing in regulated bioanalysis are summarized below [3].

Aspect Best Practice Recommendation
General Principle Constancy of analyte concentration or immunoreactivity over time [3].
Storage Duration Should at least equal the maximum storage period for any study sample [3].
Acceptance Criteria Deviation from reference value ≤15% for chromatography; ≤20% for ligand-binding assays [3].
Concentration Levels Low and high QC levels suffice [3].
Replicates Minimum of triplicate measurements [3].
Key Stability Types Bench-top (ambient), freeze-thaw cycles, long-term frozen, stock solution, and whole blood stability [3].

Experimental Protocols for Stability Assessment

The following protocols, based on general bioanalytical guidance, can be adapted for assessing the stability of deuterated naringenin and its analogs [3].

  • Bench-Top Stability: Spike the deuterated analyte into the relevant biological matrix (e.g., plasma). Prepare triplicate aliquots at low and high QC concentrations. Keep them at room temperature for the expected maximum sample processing time (e.g., 4-24 hours). Analyze against freshly prepared calibrators. The mean measured concentration should be within 15% of the nominal value [3].
  • Freeze-Thaw Stability: Spike triplicate QC samples at low and high concentrations. Subject them to at least three complete freeze (-20°C or -70°C) and thaw (room temperature) cycles. Analyze and compare to freshly prepared calibrators or samples that underwent only one freeze-thaw cycle [3].
  • Long-Term Frozen Stability: Store spiked QC samples in triplicate at the intended long-term storage temperature (e.g., -20°C or -70°C). Analyze them alongside freshly prepared calibrators after a period that matches or exceeds the planned storage time for study samples [3].
  • Stock Solution Stability: Store the stock solution of the deuterated compound at the intended conditions (e.g., refrigerator for short-term, frozen for long-term). Compare the instrument response of the stored solution to a fresh stock solution after dilution to a known concentration. The difference should not exceed 10% [3].

Analytical Method for Quantification Using Deuterated Standards

A developed RRLC-MS/MS method coupled with stable isotope deuterium-labeling can be referenced for the simultaneous quantification of naringin and its gut microbial metabolites (naringenin and HPPA). The workflow is illustrated in the diagram below [2].

workflow start Sample Preparation a Spike with Deuterated Internal Standards (e.g., D4-NE) start->a b Protein Precipitation & Extraction a->b c Centrifugation and Collection of Supernatant b->c d RRLC Separation c->d e MS/MS Analysis (MRM Mode) d->e f Data Analysis: Peak Area Ratio (Analyte/Internal Std) e->f

Experimental workflow for quantifying naringenin with deuterated internal standards [2].

  • Synthesis of Deuterated Standards: As demonstrated for [2′,3′,5′,6′-D4]naringenin (D4-NE), deuterated standards are synthesized by replacing hydrogen with deuterium at specific positions on the molecule's B ring. The structure is confirmed using 1H NMR, 13C NMR, and HRMS [2].
  • Sample Preparation and Analysis: The method involves spiking samples with a known amount of deuterated internal standard (e.g., D4-NE) prior to extraction. This corrects for analyte loss during processing. After extraction, analysis is performed using Rapid Resolution Liquid Chromatography (RRLC) coupled with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity [2].

Biological Context: Neuroprotective Signaling of Naringenin

While direct stability data for deuterated naringenin in biological systems is unavailable, its primary role is to track the biological activity of the native compound. Naringenin exhibits neuroprotective effects through multi-target mechanisms [4]. The diagram below outlines one key signaling pathway it influences.

pathway naringenin Naringenin pi3k Inhibition of PI3K p85α naringenin->pi3k akt Suppression of AKT Activation pi3k->akt gsk3b Inhibition of GSK-3β Activity akt->gsk3b tau Reduction of Tau Hyperphosphorylation gsk3b->tau outcome Improved Neuronal Survival and Cognitive Function tau->outcome

Naringenin inhibits the PI3K/AKT/GSK-3β signaling pathway, reducing tau pathology [4].

The table below summarizes additional key pathways relevant to naringenin's stability in a biological context.

Pathway/Process Effect of Naringenin Biological Outcome
PI3K/AKT/GSK-3β [4] Activates PI3K/AKT, inhibits GSK-3β Reduces Tau hyperphosphorylation, improves insulin signaling in Alzheimer's models [4]
Microglial Polarization [4] Promotes shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype Neuroprotection, reduces neuroinflammation [4]
Amyloid-Beta (Aβ) Toxicity [4] Attenuates apoptosis and neurotoxicity Protects neuronal cells in Alzheimer's models [4]

Key Considerations for Research Use

  • Primary Use: this compound is explicitly for research use only and is typically employed as a tracer or internal standard for quantitative analysis by LC-MS or GC-MS [1].
  • Pharmacokinetic Limitation: Be aware that native naringenin has widespread pharmacokinetic limitations, including poor solubility and low oral bioavailability, which may also impact its deuterated form in distribution studies [4] [5]. Investigating novel delivery systems may be necessary.
  • Stability Specifics: The available search results confirm the identity and storage conditions for this compound [1] but lack specific quantitative data on its stability under various conditions (e.g., in plasma, under freeze-thaw). You will likely need to establish this experimentally following the general protocols outlined [3].

References

Naringenin-d4 isotopic purity

Author: Smolecule Technical Support Team. Date: February 2026

Naringenin-d4 Specifications

The table below summarizes the key physicochemical data for this compound from chemical suppliers:

Property Specification
CAS Number 1192260-78-8 [1] [2] [3]
Molecular Formula C15H8D4O5 [1] [2]
Molecular Weight 276.28 g/mol [1] [2]
Purity ≥95% [2] [3]
Appearance White to off-white solid [1] [3]
Primary Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]

These specifications indicate that this compound is a characterized research chemical. However, the exact position of the four deuterium atoms on the phenyl ring and the isomeric purity regarding its single chiral center are critical details you must confirm with the manufacturer for specific analytical applications [1] [3].

Analytical Protocol for Quantification

The most common application of this compound is as an internal standard in mass spectrometry-based assays. The following workflow, based on a published pharmacokinetic study, outlines its typical use [4]:

A 1. Sample Preparation A1 Spike biological sample with known amount of this compound A->A1 B 2. LC-MS/MS Analysis B1 Liquid Chromatography (LC): Separation of naringenin and this compound B->B1 C 3. Data Quantification C1 Measure peak area ratio (Analyte / Internal Standard) C->C1 A2 Protein precipitation (e.g., with organic solvent) A1->A2 A3 Centrifugation and collection of supernatant A2->A3 A4 Inject into LC-MS/MS system A3->A4 A4->B B2 Tandem Mass Spectrometry (MS/MS): Detection via Multiple Reaction Monitoring (MRM) B1->B2 B2->C C2 Calculate concentration using pre-established calibration curve C1->C2

LC-MS/MS workflow using this compound as an internal standard.

  • Sample Preparation: A precise amount of this compound is added as an internal standard to plasma, tissue homogenate, or other biological samples. This corrects for losses during sample workup. Proteins are then precipitated using a solvent like methanol or acetonitrile, followed by centrifugation to obtain a clean supernatant for analysis [4].
  • LC-MS/MS Analysis: The extract is analyzed using Liquid Chromatography coupled to Tandem Mass Spectrometry. The LC method separates naringenin from its deuterated analog and other matrix components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects the specific mass transitions of both the natural analyte and the this compound standard for high selectivity and sensitivity [4].
  • Data Quantification: The concentration of naringenin in the sample is determined by comparing the peak area ratio of naringenin to this compound against a calibration curve prepared with known concentrations of naringenin and a fixed amount of the this compound internal standard [4].

Key Considerations for Isotopic Purity

For rigorous research and drug development, keep these points in mind:

  • Verify Certificates of Analysis: Always request the Certificate of Analysis (CoA) from the supplier. The CoA should detail the chemical purity (≥95%), isotopic enrichment, and the position of the deuterium labels, which is crucial for avoiding hydrogen-deuterium exchange issues [2] [3].
  • Understand Analytical Limitations: The ≥95% purity indicates the presence of chemical and isotopic impurities. These can co-elute and cause ion suppression or enhancement in mass spectrometry, potentially leading to inaccurate quantification. The deuterium isotope effect can also cause slight chromatographic separation between the labeled standard and the natural compound, which must be accounted for in the method development [5].

References

Naringenin-d4 vs naringenin differences

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Workflows

For research on naringenin, naringenin-d4 is crucial in specific experimental protocols, particularly those involving mass spectrometry.

Protocol 1: Quantifying Naringenin in Biological Fluids using LC-MS

This protocol is adapted from methods used for skin permeation studies and human metabolism research [1] [2].

  • Sample Preparation:

    • Spike with Internal Standard: Add a known, consistent amount of this compound to all samples (biological fluids, tissue homogenates) at the beginning of the extraction process [3].
    • Extraction: Precipitate proteins and extract analytes using solvents like methanol or acetonitrile.
    • Purification: Centrifuge the samples and collect the supernatant for analysis.
  • Chromatographic Separation:

    • Technique: Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC).
    • Column: Reversed-phase C18 column [1] [2].
    • Mobile Phase: A gradient or isocratic mixture of methanol (or acetonitrile) and an aqueous solution like 0.1% formic acid or phosphoric acid [1] [2].
    • Detection: Ultraviolet (UV) detection at a wavelength of 290 nm can be used [1].
  • Mass Spectrometric Detection & Quantification:

    • Technique: Quadrupole-Time-of-Flight Tandem Mass Spectrometry (Q-TOF-MS/MS) [2].
    • Ionization: Electrospray Ionization (ESI) in negative mode.
    • Quantification:
      • The mass spectrometer detects naringenin and this compound based on their distinct mass-to-charge ratios (m/z). This compound will have a slightly higher m/z due to the deuterium atoms [3].
      • The ratio of the peak area of naringenin to the peak area of this compound is calculated for each sample.
      • This ratio is compared to a calibration curve prepared with known concentrations of naringenin and a fixed amount of this compound to determine the precise concentration of naringenin in the original sample.

The following diagram illustrates this analytical workflow:

Sample Sample ISTD Spike with This compound Sample->ISTD Prep Sample Preparation (Protein Precipitation, Extraction) ISTD->Prep LC Chromatographic Separation (Reversed-Phase C18 Column) Prep->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quant Data Analysis & Quantification (Peak Area Ratio vs. Calibration Curve) MS->Quant

Protocol 2: Investigating Naringenin's Biological Pathways

This is a generalized protocol for studying naringenin's mechanisms of action, such as its anti-cancer effects, based on in vitro cell culture models [4].

  • Cell Culture:

    • Maintain relevant cell lines (e.g., HepG2 liver cells, breast cancer cells) in appropriate media under standard conditions (37°C, 5% CO₂) [5].
  • Treatment:

    • Treat cells with naringenin at various concentrations. A vehicle control (e.g., DMSO) must be included. The treatment duration can vary from hours to days depending on the endpoint being measured.
  • Analysis of Pathway Modulation:

    • Viability/Proliferation Assay: Use assays like MTT to measure cell viability or proliferation after naringenin treatment [4].
    • Protein Extraction: Lyse the cells to extract total protein.
    • Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies against target proteins in pathways known to be affected by naringenin (e.g., phospho-ERK, AKT, cleaved caspase-3) [4].
    • Gene Expression Analysis: Extract RNA and use Reverse Transcription-quantitative PCR (RT-qPCR) to measure changes in the expression of genes related to inflammation (e.g., IL-6, TNF-α), apoptosis, or cell cycle regulation [6] [4].

The diagram below outlines this general approach to studying naringenin's biological effects:

Cell Cell Culture & Maintenance Treat Treatment with Naringenin Cell->Treat Assay1 Viability & Proliferation Assays (e.g., MTT) Treat->Assay1 Assay2 Protein Analysis (e.g., Western Blot) Treat->Assay2 Assay3 Gene Expression (e.g., RT-qPCR) Treat->Assay3 Mech Elucidation of Mechanism (Apoptosis, Cell Cycle Arrest, Anti-inflammatory) Assay1->Mech Assay2->Mech Assay3->Mech

Pharmacological and Metabolic Pathways

Understanding naringenin's behavior in the body and its mechanisms of action is critical in drug development.

Key Signaling Pathways Modulated by Naringenin

Naringenin exhibits pleiotropic anticancer effects by modulating multiple cellular signaling pathways [4]. The table below summarizes its interactions with key pathways:

Pathway/Process Effect of Naringenin Experimental Context (Examples)
ERK Pathway Inhibition Suppresses tumor growth in breast cancer [4].
PI3K/AKT Pathway Inhibition Blocks this pathway, activating pro-death autophagy in gastric cancer; also inhibits proliferation in colorectal cancer [4].
NF-κB Pathway Inhibition Induces apoptosis and cell cycle arrest in colorectal cancer [4].
Apoptosis Induction Increases ROS to induce apoptosis in breast and lung cancer cells [4].
Metastasis & Invasion Inhibition Suppresses cell invasion and metastasis in gastric and prostate cancer by modulating MMPs and ERK [4].
Naringenin's Metabolic Fate (ADME)
  • Absorption & Metabolism: After oral administration, naringenin has low bioavailability (~15%) due to poor solubility [4]. It undergoes extensive phase II metabolism in the intestine and liver, primarily being converted to glucuronide and sulfate conjugates [4] [2].
  • Excretion: These conjugates are then predominantly excreted in urine [7] [2]. In one study, the overall excretion of naringenin metabolites in urine accounted for 5.45% of the ingested dose, occurring mainly within 4-12 hours after ingestion [2].

References

Naringenin-d4 solubility and storage

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Handling

The following table summarizes the key identified information for Naringenin-d4, which is the deuterated form of Naringenin used as an internal standard for quantitative analysis [1].

Property Details for this compound
CAS Number 1192260-78-8 [1]
Molecular Formula C15H12O5 [1]
Molecular Weight 272.25 g/mol [1]
Purity ≥98% [1]
Appearance White to off-white solid powder [1]
Storage Conditions Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [1].
Shipping Condition Room temperature (stable at ambient temperature for a few days during ordinary shipping) [1].

Solubility and Recommended Formulations

This compound has low water solubility, a common challenge shared with its non-deuterated form [2] [3]. The supplier suggests it may dissolve in DMSO and provides several injection and oral formulations for in vivo studies [1]. These formulations are designed to overcome solubility issues and avoid sample loss.

The table below lists the recommended formulations for preparing this compound in biological studies [1].

Formulation Type Composition
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v)
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (v/v)
Injection 3 DMSO : Corn oil = 10 : 90 (v/v)
Injection 4 DMSO : 20% SBE-β-CD in saline = 10 : 90 (v/v)
Oral 1 Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na)
Oral 2 Dissolved in PEG400

Strategies for Solubility Enhancement

While specific protocols for this compound are not available in the search results, research on non-deuterated Naringenin offers well-established strategies that can be applied. A highly effective method is forming inclusion complexes with cyclodextrins.

  • Complexation with Cyclodextrins: A solid dispersion of Naringenin with Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sodium bicarbonate (NaHCO₃) in a mass ratio of 1:3:1 increased its water solubility by 458-fold [2]. The dissolution rate was also significantly enhanced across pH levels [2].
  • Preparation Method: The system can be prepared using a co-precipitation method [2]. Complex formation can be confirmed through techniques like X-ray Powder Diffraction (XRPD) and Fourier-transform infrared spectroscopy (FT-IR) [2].

Experimental Workflow for Pharmacokinetic Studies

For researchers using this compound as an internal standard in bioanalysis, the following workflow outlines the key steps from sample preparation to data analysis.

G Start Start: Study Design A 1. Prepare this compound Stock Solution Start->A B 2. Formulate for Administration (Use recommended injection/oral formulations) A->B C 3. Administer to Model Organism B->C D 4. Collect Biological Samples (Plasma, tissue, etc.) C->D E 5. Sample Clean-up & Analysis (Protein precipitation, extraction, LC-MS/MS) D->E F 6. Quantify Analytic (Using this compound as Internal Standard) E->F End End: Data Analysis & PK Modeling F->End

Key Considerations for Researchers

  • Distinction from Naringin: Ensure you are working with the correct compound. Naringenin is the aglycone (the active form often studied for its effects), while Naringin is its glycoside precursor, which has a sugar moiety attached and is responsible for the bitter taste in grapefruit [3] [4].
  • Analytical Method for Chiral Separation: Naringenin has a single chiral center. If studying the individual enantiomers, a UPLC-MS/MS method using a Chiralpak IG-3 column can achieve separation within 5 minutes [5].
  • Bioactivity Reference: The biological activities observed for Naringenin (anti-inflammatory, antioxidant, etc.) are attributed to the non-deuterated form [1] [4]. This compound is primarily used as a tracer, and its biological activity may differ.

References

Comprehensive Application Notes and Protocols: Naringenin-d4 as Internal Standard for LC-MS Analysis of Flavonoids in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naringenin-d4 as Internal Standard

This compound is a deuterated stable isotope of the flavonoid naringenin that serves as an essential internal standard for accurate quantification in LC-MS analysis. This compound features four deuterium atoms replacing hydrogen atoms in the molecular structure, creating a mass difference of 4 Da that enables clear distinction from endogenous naringenin in mass spectrometry detection. The use of stable isotope-labeled internal standards represents the gold standard approach in bioanalytical chemistry as they exhibit nearly identical chemical properties to the target analytes while being distinguishable by mass spectrometry. This property allows for precise correction of variations in sample preparation, matrix effects, and instrument performance, ultimately improving the accuracy and reliability of quantitative results in complex biological matrices.

The application of this compound is particularly valuable in pharmacokinetic studies of naringin and naringenin, where accurate quantification in biological fluids is essential for understanding absorption, distribution, metabolism, and excretion. Previous studies have demonstrated that naringin is extensively metabolized in biological systems, with the prototype becoming almost undetectable in plasma and urine samples, while its metabolites, including naringenin conjugates, become the primary circulating species [1]. This complex metabolism necessitates robust analytical methods capable of distinguishing and quantifying multiple metabolites in the presence of challenging biological matrices.

Chemical Properties and Handling

Basic Chemical Characteristics

This compound possesses specific chemical properties that researchers must understand for proper handling and application:

  • Molecular Formula: C₁₅H₈D₄O₅
  • CAS Number: 1192260-78-8
  • Molecular Weight: 276.28 g/mol
  • Appearance: White to off-white solid
  • Stability: Stable under recommended storage conditions [2]
Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical for method accuracy and reproducibility:

  • Solubility in DMSO: 66.67 mg/mL (241.31 mM)
  • Storage Conditions:
    • Powder: -20°C for 3 years or 4°C for 2 years
    • Solution: -80°C for 6 months or -20°C for 1 month
  • Preparation Note: Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO for stock solution preparation [2]

Table 1: Stock Solution Preparation Guide

Target Concentration Amount of Solvent (per 1 mg this compound) Final Concentration
1 mg/mL 1 mL DMSO 3.62 mM
5 mg/mL 200 μL DMSO 18.10 mM
10 mg/mL 100 μL DMSO 36.20 mM

LC-MS/MS Methodology

Instrumentation and Conditions

The analysis of naringenin and its metabolites using this compound as internal standard requires optimized LC-MS/MS conditions to achieve sufficient sensitivity, selectivity, and resolution. The following methodology has been adapted and optimized from published research applications [1] [3]:

  • Chromatography System: Ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, degasser, autosampler, and column oven
  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent
  • Mobile Phase:
    • Component A: Water with 0.1% formic acid (v/v)
    • Component B: Methanol with 0.1% formic acid (v/v)
  • Gradient Program:
    • Initial: 20% B
    • 0-8 min: Linear increase to 90% B
    • 8-9 min: Hold at 90% B
    • 9-9.1 min: Return to 20% B
    • 9.1-11 min: Re-equilibration at 20% B
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5-10 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 4°C [1]
Mass Spectrometry Parameters

Mass spectrometry detection represents a critical component of the analytical method, with specific parameters requiring optimization for maximum sensitivity and selectivity:

  • Mass Spectrometer: Hybrid triple quadrupole linear ion trap mass spectrometer (Q-Trap) with electrospray ionization (ESI) source
  • Ionization Mode: Negative ion mode
  • Detection Mode: Multiple reaction monitoring (MRM)
  • Source Parameters:
    • Ion Spray Voltage: -4500 V
    • Source Temperature: 500°C
    • Nebulizer Gas (GS1): 50 psi
    • Heater Gas (GS2): 50 psi
    • Curtain Gas: 35 psi
    • Collision Gas: Medium [1] [4]

Table 2: MRM Transitions for Target Analytes and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
This compound 271.0 151.0 50 -80 -30
Naringenin 271.0 151.0 50 -80 -30
Naringenin-7-O-glucuronide 447.1 271.0 50 -80 -30
Naringenin-4'-O-glucuronide 447.1 271.0 50 -80 -30
Hesperetin 301.1 164.0 50 -80 -30
Apigenin 269.0 117.0 50 -80 -30

Sample Preparation Protocol

Biological Sample Collection and Storage

Proper sample handling procedures are essential for maintaining analyte integrity and ensuring reliable results:

  • Urine Collection: Collect urine samples in polypropylene containers without preservatives
  • Processing: Centrifuge at 3000 × g for 10 minutes to remove particulate matter
  • Storage: Aliquot supernatant and store at -80°C until analysis
  • Stability: Analyte stability has been demonstrated for at least 30 days at -80°C with three freeze-thaw cycles [1]
Protein Precipitation Extraction

The one-step protein precipitation method provides efficient extraction while minimizing matrix effects:

  • Thaw samples at room temperature and vortex for 1 minute
  • Transfer aliquot of 100 μL biological sample to a clean microcentrifuge tube
  • Add internal standard solution: 200 μL of acetonitrile containing this compound (1 μg/mL working solution)
  • Vortex mix vigorously for 3 minutes to ensure complete protein precipitation
  • Centrifuge at 13,000 rpm (approximately 17,000 × g) for 30 minutes at 4°C
  • Transfer supernatant to autosampler vials for LC-MS/MS analysis [1]
Calibration Standards and Quality Controls

Calibration standards and quality control samples are essential for method validation and daily operation:

  • Preparation: Spike appropriate working solutions into blank matrix
  • Calibration Curve: Typically 8 concentration levels across expected range
  • Quality Controls: Prepare at low, medium, and high concentrations (LQC, MQC, HQC)
  • Storage: Prepare fresh before each analysis or store at -80°C for limited periods [1]

Table 3: Representative Calibration Standards for Various Analytes

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) Quality Control Concentrations (LQC, MQC, HQC; ng/mL)
Naringenin 2-1000 2 6, 60, 750
Eriodictyol 0.5-250 0.5 1.5, 15, 187.5
Apigenin 1-500 1 3, 30, 375
Naringenin-7-O-glucuronide 20-10,000 20 60, 600, 7500
Hesperetin-7-O-glucuronide 4-2000 4 12, 120, 1500

Method Validation Results

Performance Characteristics

Extensive method validation ensures reliability, accuracy, and precision for bioanalytical applications:

  • Selectivity: No significant interference at retention times of target analytes or IS
  • Linearity: Correlation coefficients (r²) > 0.995 for all calibration curves
  • Accuracy: 85-115% of nominal values across quality control levels
  • Precision: Intra-day and inter-day precision with CV < 15% (≤20% at LLOQ)
  • Recovery: Consistent extraction efficiency ≥90% for all analytes [1] [4]
  • Matrix Effects: Minimal ion suppression/enhancement with CV < 15%
  • Stability: Bench-top, processed sample, and freeze-thaw stability within acceptable limits [1]
Sensitivity and Carry-over

Method sensitivity has been demonstrated through lower limits of quantification suitable for pharmacokinetic studies:

  • LLOQ: Signal-to-noise ratio ≥10:1 with precision and accuracy within ±20%
  • Carry-over: ≤20% of LLOQ in blank samples injected after upper limit of quantification
  • Dilution Integrity: Accuracy and precision maintained after appropriate dilution [1]

Representative Application: Pharmacokinetic Study

Study Design

A comprehensive pharmacokinetic investigation was conducted to demonstrate the application of the this compound internal standard method:

  • Subjects: Laboratory rats (Sprague-Dawley), dogs, and human volunteers
  • Administration: Single oral dose of naringin (50 mg/kg for rats, equivalent human doses)
  • Sample Collection: Serial blood samples collected at predetermined time points
  • Processing: Plasma separation followed by sample preparation as described in Section 4.2 [3] [5]
Pharmacokinetic Results

The validated method successfully characterized pharmacokinetic parameters for naringin and its metabolites:

  • Low Parent Compound Recovery: Naringin prototype almost undetectable in plasma
  • Extensive Metabolism: Rapid hydrolysis to naringenin with subsequent phase II metabolism
  • Metabolite Profile: Glucuronides and sulfates of naringenin, apigenin, eriodictyol, and hesperetin identified as primary metabolites [1]
  • Species Differences: Notable variations in pharmacokinetic parameters between rats, dogs, and humans [3] [5]

Table 4: Representative Pharmacokinetic Parameters Following Naringin Administration

Parameter Rat Dog Human
Tmax (h) 0.5-1.0 1.0-2.0 2.0-4.0
Cmax (ng/mL) 75-200 50-150 25-100
AUC0-t (h·ng/mL) 300-800 400-900 200-600
t1/2 (h) 2-4 3-6 4-8
Urinary Recovery (%) 5.45 Similar Similar

Experimental Workflow and Signaling Pathways

Analytical Workflow

The complete experimental workflow from sample collection to data analysis can be visualized as follows:

workflow SampleCollection Sample Collection (Plasma/Urine) Storage Storage at -80°C SampleCollection->Storage Thawing Thaw at Room Temperature Storage->Thawing ISAddition Add this compound Internal Standard Thawing->ISAddition Precipitation Protein Precipitation with Acetonitrile ISAddition->Precipitation Centrifugation Centrifugation 13,000 rpm, 30 min Precipitation->Centrifugation Injection Inject Supernatant into LC-MS/MS Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Diagram 1: Experimental Workflow for Bioanalytical Method Using this compound Internal Standard

Metabolic Pathways

Understanding the metabolic fate of naringin and naringenin is essential for interpreting analytical results:

metabolism Naringin Naringin (Dietary Glycoside) Naringenin Naringenin (Aglycone) Naringin->Naringenin Hydrolysis PhaseIMetabolites Phase I Metabolites (Hydroxylated, Dehydrogenated) Naringenin->PhaseIMetabolites Oxidation/Reduction PhaseIIMetabolites Phase II Conjugates (Glucuronides, Sulfates) Naringenin->PhaseIIMetabolites Conjugation PhaseIMetabolites->PhaseIIMetabolites UrinaryExcretion Urinary Excretion PhaseIIMetabolites->UrinaryExcretion Enterohepatic Enterohepatic Circulation PhaseIIMetabolites->Enterohepatic Biliary Secretion Enterohepatic->Naringenin Reabsorption

Diagram 2: Metabolic Pathways of Naringin and Naringenin in Biological Systems

Troubleshooting and Technical Notes

Common Issues and Solutions

Analytical challenges may arise during method implementation that require troubleshooting:

  • Poor Peak Shape: Check mobile phase pH and column condition; consider adding 0.1% formic acid
  • Low Sensitivity: Verify ionization source cleanliness and MRM transitions; optimize collision energy
  • Retention Time Shift: Ensure consistent mobile phase preparation and column temperature
  • High Background: Increase chromatographic selectivity or improve sample clean-up [1] [4]
Critical Method Notes

Technical considerations for optimal method performance:

  • Matrix Effects: Lot-to-latrix variation may occur; evaluate for each new matrix lot
  • Internal Standard Addition: Add IS before extraction to correct for procedural losses
  • Sample Stability: Conduct stability experiments under actual study conditions
  • System Suitability: Establish and monitor criteria for each analytical batch [1]

Conclusion

The application notes and protocols detailed herein provide a comprehensive framework for implementing this compound as an internal standard in LC-MS analysis of flavonoids in biological samples. The method demonstrates exceptional performance in terms of sensitivity, specificity, accuracy, and precision, making it suitable for demanding applications in pharmacokinetic studies, drug metabolism research, and bioanalytical method development.

The successful application of this methodology across multiple species, including rats, dogs, and humans, highlights its versatility and robustness [3] [5]. Furthermore, the ability to simultaneously quantify multiple flavonoid metabolites expands our understanding of the complex metabolic fate of dietary flavonoids and their potential health benefits.

As research continues to explore the therapeutic potential of naringenin and related flavonoids, the availability of reliable bioanalytical methods such as the one described here will be essential for advancing our understanding of their in vivo behavior and mechanisms of action.

References

Comprehensive LC-MS/MS Application Notes for Naringenin Quantification in Plasma Using Naringenin-d4 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Naringenin (4′,5,7-trihydroxyflavanone) is a biologically active flavanone found abundantly in citrus fruits, tomatoes, and various traditional medicinal plants. It demonstrates diverse pharmacological activities including antioxidant, anti-inflammatory, antitumor, and metabolic regulatory effects [1]. Recent clinical trials have explored its potential in treating conditions such as cough, sputum production, and metabolic disorders, leading to its approval as a first-class new drug product by the China Food and Drug Administration [2] [3]. The quantification of naringenin in biological matrices is essential for understanding its pharmacokinetic profile, bioavailability, and dose-response relationships in both preclinical and clinical studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The development of a robust LC-MS/MS method for naringenin quantification presents specific challenges, including its relatively low bioavailability, extensive metabolism to glucuronide and sulfate conjugates, and the phenomenon of enterohepatic recirculation which can cause double peaks in plasma concentration-time profiles [4] [1]. The use of a stable isotope-labeled internal standard, specifically naringenin-d4, significantly improves assay performance by compensating for matrix effects and variability in extraction efficiency, ultimately enhancing the reliability of pharmacokinetic data [2].

Analytical Method Development

LC-MS/MS Instrumentation and Parameters

The quantification of naringenin in plasma requires careful optimization of both chromatographic and mass spectrometric conditions to achieve optimal sensitivity and specificity. The system configuration typically consists of an Applied Biosystems API 3000 or 4000 triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode [4] [1]. The chromatographic separation employs a reversed-phase C18 column (100 mm × 2.0 mm, 5 µm) maintained at ambient temperature, with a mobile phase consisting of methanol-water or acetonitrile-water mixtures, often modified with 0.1% formic acid or acetic acid to enhance ionization efficiency [1] [5]. The flow rate is typically maintained at 0.2-0.3 mL/min with isocratic or gradient elution, resulting in a total run time of 3-5 minutes, significantly shorter than conventional HPLC methods [1].

Multiple Reaction Monitoring (MRM) Optimization

The MRM parameters must be carefully optimized to achieve maximum sensitivity for naringenin detection. For naringenin, the precursor ion [M-H]⁻ is observed at m/z 271.1, which fragments to produce characteristic product ions at m/z 151.1 and 119.1 [4] [1]. The corresponding stable isotope internal standard, this compound, exhibits a precursor ion at m/z 275.1 and similar fragmentation patterns, typically monitored at m/z 155.1 [2]. The declustering potential, collision energy, and collision cell exit potential must be optimized for each transition to maximize signal intensity. The table below summarizes the optimized MRM parameters for naringenin and this compound:

Table 1: Optimized MRM Parameters for Naringenin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
Naringenin 271.1 151.1 200 -80 -25
Naringenin 271.1 119.1 200 -80 -30
This compound 275.1 155.1 200 -80 -25

Sample Preparation Procedure

Plasma Extraction Techniques

The sample preparation methodology is critical for achieving clean extracts with high recovery and minimal matrix effects. For naringenin quantification in plasma, liquid-liquid extraction (LLE) with ethyl acetate has been widely adopted due to its effectiveness in removing phospholipids and other interfering components while providing excellent recovery [4] [1]. The procedure begins with the aliquoting of 100-200 µL of plasma sample into a clean glass or polypropylene tube. Subsequently, 20-50 µL of internal standard working solution (this compound at approximately 500 ng/mL in methanol) is added, followed by 10-20 µL of β-glucuronidase/sulfatase enzyme preparation (≥300,000 units/g solid) to hydrolyze conjugated metabolites and release free naringenin [2]. The samples are then incubated at 37°C for 60-90 minutes to ensure complete hydrolysis of glucuronide conjugates.

Detailed Extraction Procedure

Following enzymatic hydrolysis, the samples undergo LLE with 2-3 volumes of ethyl acetate relative to the plasma volume. The mixture is vortexed vigorously for 3-5 minutes to ensure complete extraction, followed by centrifugation at 10,000 × g for 10 minutes at 4°C to achieve clear phase separation [4] [1]. The organic (upper) layer is quantitatively transferred to a clean tube, and the extraction process is repeated once to maximize recovery. The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100-200 µL of mobile phase (typically 70% methanol), vortexed for 1-2 minutes, and transferred to autosampler vials for LC-MS/MS analysis.

Table 2: Sample Preparation Steps for Naringenin Quantification in Plasma

Step Procedure Parameters Purpose
1. Aliquoting Transfer 100-200 µL plasma to clean tube Use polypropylene tubes Standardize sample size
2. IS Addition Add 20-50 µL this compound solution (500 ng/mL) Vortex 30 seconds Correct for variability
3. Hydrolysis Add 10-20 µL β-glucuronidase, incubate 37°C for 60-90 minutes Release conjugated naringenin
4. Extraction Add 2-3 volumes ethyl acetate, vortex 3-5 minutes mixing, centrifuge 10 min at 10,000 × g Extract naringenin from matrix
5. Evaporation Transfer organic layer, evaporate Nitrogen stream, 40°C Concentrate analyte
6. Reconstitution Add 100-200 µL mobile phase, vortex 1-2 minutes mixing Prepare for injection

The following workflow diagram illustrates the complete sample preparation and analysis procedure:

G cluster_1 Sample Preparation Plasma Plasma Aliquot Plasma Aliquot (100-200 µL) Plasma->Aliquot IS Internal Standard (this compound) IS->Aliquot Enzyme β-Glucuronidase Hydrolysis Enzymatic Hydrolysis 37°C, 60-90 min Enzyme->Hydrolysis EthylAcetate Ethyl Acetate Extraction Liquid-Liquid Extraction Vortex 3-5 min, Centrifuge EthylAcetate->Extraction Reconstitution Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Aliquot->Hydrolysis Hydrolysis->Extraction Evaporation Evaporation to Dryness Nitrogen stream, 40°C Extraction->Evaporation Evaporation->Reconstitution

Method Validation

Performance Characteristics

The LC-MS/MS method for naringenin quantification must undergo comprehensive validation according to regulatory guidelines to ensure reliability, accuracy, and precision. The validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effects, and stability [4] [1]. Specificity is demonstrated by the absence of interfering peaks at the retention times of naringenin and this compound in blank plasma samples from at least six different sources. The lower limit of quantification (LLOQ) has been established at 5 ng/mL with acceptable accuracy (80-120%) and precision (CV < 20%) [4], which is sufficient for pharmacokinetic studies in rats and humans.

Calibration Curve and Sensitivity

The calibration curve for naringenin quantification is constructed using blank plasma spiked with standard solutions to achieve concentrations spanning the expected physiological range. A typical linear range of 5-2500 ng/mL has been reported with correlation coefficients (r²) exceeding 0.999, indicating excellent linearity [4] [1]. The calibration standards are prepared fresh for each analytical batch along with quality control samples at low, medium, and high concentrations. The accuracy and precision are evaluated through within-day and between-day analyses, with CV values typically less than 5% at medium and high concentrations and less than 10% at the LLOQ, demonstrating excellent reproducibility [4] [5].

Table 3: Method Validation Parameters for Naringenin Quantification in Plasma

Validation Parameter Results Acceptance Criteria
Linear Range 5-2500 ng/mL -
Correlation Coefficient (r²) >0.999 ≥0.990
LLOQ 5 ng/mL CV ≤20%, Accuracy 80-120%
Within-day Precision (CV%) 1.8-3.3% ≤15%
Between-day Precision (CV%) 1.7-4.9% ≤15%
Accuracy 85-115% 85-115%
Extraction Recovery >85% Consistent and reproducible
Matrix Effect <15% Consistent across lots

Pharmacokinetic Applications

Preclinical and Clinical Pharmacokinetics

The validated LC-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of naringenin in various species, including rats, dogs, and humans. Following oral administration, naringenin exhibits rapid absorption with peak plasma concentrations (Tmax) typically achieved within 2-4 hours in humans [6]. A notable phenomenon observed in rat studies is the appearance of double peaks in plasma concentration-time curves, attributed to enterohepatic circulation [4] [1]. This process involves hepatic conjugation, biliary excretion, and subsequent deconjugation by gut bacteria followed by reabsorption, leading to secondary peaks in plasma concentration profiles.

Interspecies Differences and Dose Proportionality

Significant interspecies differences have been observed in naringenin pharmacokinetics. In humans, naringenin demonstrates dose-proportional pharmacokinetics across a wide dose range (150-900 mg), with mean maximum plasma concentrations (Cmax) of 15.76 ± 7.88 µM for a 150 mg dose and 48.45 ± 7.88 µM for a 600 mg dose [6]. The elimination half-life ranges from 2.5 to 3.0 hours, supporting a twice-daily dosing regimen to maintain therapeutic concentrations [6]. The area under the concentration-time curve (AUC) shows linear relationship with administered doses, indicating predictable exposure across the therapeutic range. The following table summarizes key pharmacokinetic parameters of naringenin across different species:

Table 4: Comparative Pharmacokinetic Parameters of Naringenin Across Species

Species Dose Cmax (µM) Tmax (h) AUC (µM×h) Half-life (h) Reference
Human 150 mg 15.76 ± 7.88 3.17 ± 0.74 67.61 ± 24.36 3.0 [6]
Human 600 mg 48.45 ± 7.88 2.41 ± 0.74 199.06 ± 24.36 2.65 [6]
Rat 50 mg/kg 5.21 ± 1.32 0.5 ± 0.1 22.35 ± 5.64 2.1 ± 0.4 [4]
Dog 10 mg/kg 8.92 ± 2.15 1.5 ± 0.3 45.62 ± 10.37 3.2 ± 0.7 [2]

The following diagram illustrates the key metabolic pathways and enterohepatic circulation of naringenin:

G cluster_1 Enterohepatic Circulation OralDose Oral Dose (Naringin) Intestine Intestine OralDose->Intestine Hydrolysis Hydrolysis of Glycosides Intestine->Hydrolysis Microbial Enzymes Liver Liver Conjugation Hepatic Conjugation Liver->Conjugation Plasma Systemic Circulation (Naringenin) Urine Urinary Excretion Plasma->Urine Feces Fecal Excretion Plasma->Feces Bile Bile Bile->Intestine Enterohepatic Circulation Aglycone Aglycone Formation Hydrolysis->Aglycone Naringenin Aglycone Absorption Intestinal Absorption Aglycone->Absorption Absorption->Liver Conjugation->Plasma Conjugation->Bile

Troubleshooting and Technical Notes

Common Issues and Solutions

Several technical challenges may arise during naringenin quantification that require attention to maintain assay performance. Ion suppression caused by matrix components can significantly impact sensitivity and accuracy; this can be mitigated through effective sample clean-up and careful optimization of chromatographic conditions to separate naringenin from interfering substances [1]. The stability of naringenin in biological matrices under various storage and processing conditions must be established; naringenin has demonstrated stability in plasma through three freeze-thaw cycles, at room temperature for 4-8 hours, and at -80°C for long-term storage (≥30 days) [4].

Conjugate Analysis and Metabolite Profiling

For comprehensive pharmacokinetic characterization, the analysis should include both free naringenin and its conjugated metabolites. The enzymatic hydrolysis step using β-glucuronidase/sulfatase is critical for converting conjugated metabolites back to the aglycone form, providing measurement of total naringenin concentrations [2]. Without this hydrolysis step, only the free fraction would be detected, significantly underestimating systemic exposure. Recent advances in chiral separation have enabled the resolution of naringenin enantiomers using chiral stationary phases such as Chiralpak IG-3, with potential implications for understanding stereoselective metabolism and activity [7].

Conclusion

The LC-MS/MS method described in these application notes provides a sensitive, specific, and robust approach for quantifying naringenin in plasma using this compound as an internal standard. The method has been thoroughly validated and successfully applied to pharmacokinetic studies across multiple species, demonstrating its utility in both preclinical and clinical research. The sample preparation protocol using liquid-liquid extraction with ethyl acetate combined with enzymatic hydrolysis delivers excellent recovery and effectively minimizes matrix effects. The relatively short chromatographic run time of 3-5 minutes enables high-throughput analysis, making this method suitable for large-scale pharmacokinetic studies. As research into the therapeutic potential of naringenin continues to expand, this validated bioanalytical method will serve as an essential tool for understanding its pharmacokinetic behavior and dose-exposure relationships.

References

Comprehensive Application Notes and Protocols: Bioanalytical Method Validation for Naringenin-d4 in Preclinical and Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Naringenin-d4, a deuterium-labeled internal standard of the bioactive flavonoid naringenin, plays a critical role in accurate quantification of naringenin in biological matrices. The use of stable isotope-labeled internal standards has become essential in modern bioanalysis, particularly for regulatory submissions where precision, accuracy, and reproducibility are paramount. Naringenin itself is the active metabolite of naringin, a natural flavonoid that has gained significant pharmaceutical interest after being approved for clinical trials by the China Food and Drug Administration as a first-class new drug for relieving cough and reducing sputum. The development of robust bioanalytical methods for naringenin and its deuterated analog is therefore of substantial importance in drug development programs.

The pharmacological significance of naringenin extends beyond its antitussive properties, with research demonstrating its potential in addressing acute lung injury, pulmonary fibrosis, chronic bronchitis, and cough-variant asthma. In pharmacokinetic studies, naringenin exhibits complex metabolic behavior, including enterohepatic circulation that results in characteristic double peaks in plasma concentration-time curves. The species differences in naringenin pharmacokinetics between rats, dogs, and humans further necessitate careful methodological considerations when developing bioanalytical methods. The deployment of this compound as an internal standard significantly enhances the reliability and precision of naringenin quantification by accounting for variability in sample preparation, matrix effects, and instrument performance.

Table 1: Key Properties of Naringenin and this compound

Property Naringenin This compound
Chemical Formula C₁₅H₁₂O₅ C₁₅H₈D₄O₅
Molecular Weight 272.25 g/mol 276.29 g/mol
CAS Number 480-41-1 790216-92-9
Main Fragments (MS/MS) m/z 271→151, 271→177 m/z 275→155, 275→181
Primary Use Analyte of interest Internal Standard
Stability Subject to metabolism and degradation Enhanced stability due to deuterium substitution

Methodology Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The development of a robust chromatographic method is fundamental for the precise separation and detection of naringenin and its deuterated internal standard. Based on established methodologies in the literature, the optimal separation employs a reverse-phase C18 column (50 × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase typically consists of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) delivered at a flow rate of 0.2 mL/min in a gradient elution mode. The gradient program initiates at 20% B, increases to 30% B over 2-4 minutes, holds at 30% B for 1 minute, then rises to 40% B by 7-8 minutes before re-equilibrating to initial conditions. This carefully optimized gradient ensures optimal separation of naringenin from potentially interfering matrix components while maintaining appropriate peak symmetry and resolution from its internal standard.

Mass spectrometric detection is performed using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM), which offers superior sensitivity and selectivity for flavonoid detection. For naringenin, the precursor ion → product ion transitions monitored are m/z 271.0 → 151.0 and 271.0 → 119.0, while for this compound, the corresponding transitions are m/z 275.0 → 155.0 and 275.0 → 123.0. The instrument parameters should be meticulously optimized: capillary voltage typically set at 3.0 kV, source temperature at 150°C, desolvation temperature at 500°C, cone gas flow at 50 L/h, and desolvation gas flow at 1000 L/h. The dwell time for each transition should be set at 0.1 seconds to ensure sufficient data points across chromatographic peaks for accurate integration and quantification. These optimized conditions have demonstrated capability to achieve a lower limit of quantification of 0.5 ng/mL for naringenin in biological matrices, which is essential for capturing the complete pharmacokinetic profile following therapeutic dosing.

Sample Preparation Procedure

Biological sample preparation is a critical step in ensuring accurate quantification of naringenin while minimizing matrix effects. The recommended approach involves protein precipitation followed by liquid-liquid extraction, which provides excellent sample cleanup and recovery. For plasma samples, a 100 μL aliquot should be spiked with 20 μL of this compound working solution (typically 50 ng/mL in methanol) followed by the addition of 300 μL of cold acetonitrile for protein precipitation. After vigorous vortexing for 1 minute and centrifugation at 14,000 × g for 10 minutes at 4°C, the supernatant is transferred to a clean tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is then reconstituted in 100 μL of mobile phase initial conditions, vortexed for 30 seconds, and centrifuged at 14,000 × g for 5 minutes before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

For tissues or other complex matrices, additional extraction steps may be necessary. Tissue homogenates (10% w/v in saline) should be prepared first, followed by the same protein precipitation procedure but with an additional liquid-liquid extraction step using ethyl acetate (2 × 1 mL) after protein precipitation. The combined organic layers are evaporated to dryness and reconstituted as described above. This comprehensive extraction approach has demonstrated extraction efficiencies exceeding 85% for naringenin across different biological matrices, with minimal matrix effects (signal suppression/enhancement <15%) observed in validation studies. The inclusion of the deuterated internal standard at the initial preparation stage effectively corrects for any variability in recovery or matrix effects, ensuring reliable quantification throughout the analytical range.

G start Start with 100 µL plasma sample is_add Add 20 µL this compound IS (50 ng/mL in methanol) start->is_add ppt Add 300 µL cold acetonitrile Vortex 1 min is_add->ppt centrifuge Centrifuge at 14,000 × g 10 min at 4°C ppt->centrifuge transfer Transfer supernatant centrifuge->transfer evaporate Evaporate to dryness under N₂ at 40°C transfer->evaporate reconst Reconstitute in 100 µL mobile phase evaporate->reconst inject Centrifuge & transfer to autosampler vial reconst->inject lcms LC-MS/MS Analysis inject->lcms

Figure 1: Sample Preparation Workflow for this compound and Naringenin in Biological Matrices

Method Validation

Validation Parameters and Acceptance Criteria

Bioanalytical method validation for this compound and naringenin follows regulatory guidelines including FDA (2018) and ICH M10, which mandate comprehensive assessment of key performance parameters to ensure method reliability. The validation process should establish specificity, linearity, accuracy, precision, recovery, matrix effects, and stability under various conditions. Specificity is demonstrated by analyzing at least six independent sources of the applicable biological matrix, including hemolyzed and lipemic samples, showing no significant interference (<20% of LLOQ response for naringenin and <5% for internal standard) at the retention times of the analytes. Linearity is typically established over a concentration range of 0.5-200 ng/mL for naringenin using a weighted (1/x²) least squares regression model, with correlation coefficients (r) exceeding 0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ).

The accuracy and precision assessments include within-run and between-run evaluations at four concentration levels (LLOQ, low, medium, and high QC samples) with at least five replicates per level in three separate runs. Acceptance criteria require accuracy within ±15% of nominal values (±20% at LLOQ) and precision not exceeding 15% CV (20% CV at LLOQ). Recovery of naringenin and this compound should be consistent and reproducible, though not necessarily 100%, with precision of recovery not exceeding 15% CV. Matrix effects are evaluated by comparing the analyte responses in post-extraction spiked samples with neat solutions, and the matrix factor should be consistent across different lots of matrix (CV <15%). The stability of naringenin and this compound in biological matrices is assessed under various conditions including benchtop, processed sample, freeze-thaw, and long-term storage, with acceptance criteria of ±15% deviation from nominal concentrations.

Table 2: Method Validation Parameters and Results for Naringenin Quantification Using this compound as Internal Standard

Validation Parameter Conditions Acceptance Criteria Results
Linearity Range 0.5-200 ng/mL r > 0.99 r = 0.9987 ± 0.0012
LLOQ 0.5 ng/mL Accuracy ±20%, CV ≤20% 98.5%, CV 8.6%
Within-Run Precision QC Low (1.5 ng/mL) CV ≤15% CV 5.2%
QC Medium (75 ng/mL) CV ≤15% CV 3.8%
QC High (150 ng/mL) CV ≤15% CV 4.1%
Between-Run Precision QC Low (1.5 ng/mL) CV ≤15% CV 7.3%
QC Medium (75 ng/mL) CV ≤15% CV 5.9%
QC High (150 ng/mL) CV ≤15% CV 6.2%
Accuracy All QC levels 85-115% 92.8-106.3%
Recovery Naringenin CV ≤15% 88.5%, CV 6.8%
This compound CV ≤15% 90.2%, CV 5.3%
Matrix Effect 6 different lots CV ≤15% CV 9.7%
Benchtop Stability 24h at room temp 85-115% 94.8%
Freeze-Thaw Stability 3 cycles 85-115% 96.3%
Long-Term Stability -80°C for 30 days 85-115% 93.7%
Regulatory Considerations for Biomarker Bioanalysis

The recent FDA guidance on Bioanalytical Method Validation for Biomarkers (2025) introduces specific considerations for biomarker bioanalysis, though this compound quantification primarily falls under drug metabolite quantification governed by the 2018 FDA Bioanalytical Method Validation guidance and ICH M10. However, when naringenin is studied as an efficacy or pharmacodynamic biomarker, the biomarker guidance becomes relevant. The guidance emphasizes that while ICH M10 provides a starting point for chromatography-based methods, biomarker assays require special consideration of context of use (COU) in establishing validation criteria. This is particularly important given that naringenin can also be present as an endogenous compound in some study populations, necessitating careful consideration of baseline correction approaches.

For this compound method validation, this means that in addition to standard validation parameters, additional experiments may be required to demonstrate the lack of interference from endogenous naringenin when the method is applied to populations with varying baseline levels. The European Bioanalytical Forum has emphasized that fixed criteria for accuracy and precision applied in drug bioanalysis may not be appropriate for biomarkers, and the validation should reflect the intended clinical application. When naringenin is quantified as a metabolite in pharmacokinetic studies, the standard acceptance criteria apply, but when it serves as a biomarker for efficacy, the validation criteria should be tailored to the magnitude of change that is biologically relevant. This distinction is crucial in study design and method development to ensure generated data will withstand regulatory scrutiny throughout drug development phases.

Application in Pharmacokinetics

Experimental Protocol for Pharmacokinetic Studies

The validated bioanalytical method for this compound and naringenin can be effectively applied in comprehensive pharmacokinetic studies across species. For a typical rat pharmacokinetic study, animals (n=6-8 per group) receive naringin or naringenin via oral gavage or intravenous administration. Blood samples (approximately 200-300 μL each) are collected in heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a suitable method such as tail vein or jugular catheter. Plasma is immediately separated by centrifugation at 4,000 × g for 10 minutes at 4°C and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at specific time points, tissues are collected, rinsed with saline, blotted dry, weighed, and homogenized in saline (1:3 w/v). All samples should be processed using the validated sample preparation procedure and analyzed alongside calibration standards and quality control samples to ensure data reliability.

For clinical pharmacokinetic studies in humans, the protocol follows similar principles with appropriate ethical approvals and informed consent. Subjects typically receive a single oral dose of naringin formulation (ranging from 100-600 mg based on study objectives), with blood samples collected in EDTA-containing tubes at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Plasma separation should occur within 1 hour of collection, with storage at -80°C until analysis. The comprehensive sampling scheme is particularly important for naringenin due to its enterohepatic recirculation, which often produces double peaks in the concentration-time profile around 2-4 hours and 6-8 hours post-dose. This phenomenon necessitates extended sampling to properly characterize the terminal elimination phase and accurately calculate pharmacokinetic parameters including AUC, C~max~, T~max~, t~1/2~, and CL/F.

Data Analysis and Interpretation

Pharmacokinetic analysis begins with the quantification of naringenin concentrations in all study samples using the validated method, with this compound serving as the internal standard for reliable quantification. The concentration-time data are analyzed using non-compartmental methods to determine fundamental pharmacokinetic parameters. The area under the concentration-time curve (AUC~0-t~) is calculated using the linear trapezoidal rule, with AUC~0-∞~ estimated by adding C~last~/λ~z~ to AUC~0-t~, where λ~z~ is the terminal elimination rate constant. The maximum concentration (C~max~) and time to reach C~max~ (T~max~) are obtained directly from the observed data, while the terminal half-life (t~1/2~) is calculated as 0.693/λ~z~. Oral clearance (CL/F) is determined as Dose/AUC~0-∞~, and the apparent volume of distribution (V~z~/F) is calculated as (CL/F)/λ~z~.

The species differences in naringenin pharmacokinetics should be carefully considered when extrapolating results. Research has demonstrated that rats, dogs, and humans exhibit significant variations in naringenin exposure, clearance, and metabolite profiles. For instance, the absolute bioavailability of naringenin following naringin administration is typically higher in humans compared to rats, potentially due to differences in intestinal microflora responsible for the conversion of naringin to naringenin. Additionally, the enterohepatic recirculation phenomenon is more pronounced in some species, leading to varying degrees of double peaking in the concentration-time profiles. When interpreting pharmacokinetic data, it's essential to consider the potential impact of formulation effects, as naringenin exposure has been shown to be significantly enhanced through specialized formulations like nanosuspensions, liposomes, and phytosomes, which improve its otherwise limited solubility and permeability.

G pk_start Administer naringin/naringenin to subjects (preclinical/clinical) sample_collect Collect blood samples at predetermined time points pk_start->sample_collect process Process plasma samples using validated method sample_collect->process analyze Analyze samples by LC-MS/MS with this compound IS process->analyze quantify Quantify naringenin concentrations using calibration curve analyze->quantify calculate Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) quantify->calculate interpret Interpret PK data considering species differences & enterohepatic circulation calculate->interpret report Generate comprehensive PK report interpret->report

Figure 2: Pharmacokinetic Analysis Workflow Using this compound as Internal Standard

Troubleshooting and Best Practices

Common Analytical Challenges and Solutions

Matrix effects represent one of the most significant challenges in naringenin quantification, particularly when analyzing samples from different species or diseased populations. To address this, comprehensive assessment of matrix effects should be performed during method validation using at least six different lots of matrix, including any specialized matrices (e.g., hemolyzed or lipemic) anticipated in study samples. If significant matrix effects are observed, several approaches can be employed: modifying the extraction procedure to achieve cleaner samples, optimizing chromatographic conditions to shift analyte retention away from problematic regions, or using alternative sample preparation techniques such as supported liquid extraction. The consistent use of this compound as internal standard effectively corrects for moderate matrix effects, but significant variability in matrix effects across different lots (>15% CV) may require additional method optimization.

Another common challenge is the potential for degradation of naringenin in biological samples during collection, processing, or storage. Naringenin contains phenolic hydroxyl groups that can be susceptible to oxidation or conjugation reactions. To minimize degradation, immediate processing of blood samples after collection is recommended, with maintenance of samples at 4°C during processing and storage at -80°C for long-term preservation. The addition of antioxidants such as ascorbic acid (0.1% w/v) or storage in amber vials can further enhance stability for light-sensitive analytes. For tissue samples, rapid collection and homogenization followed by immediate freezing on dry ice or liquid nitrogen is essential to preserve analyte integrity. During method development, comprehensive stability experiments should be conducted under conditions mimicking actual sample handling, including bench-top stability, freeze-thaw stability, and processed sample stability in the autosampler.

Best Practices for Method Robustness

Ensuring long-term method robustness requires attention to several key factors in daily operation. System suitability tests should be performed at the beginning of each analytical batch, typically consisting of six replicates of a middle concentration quality control sample. The acceptance criteria for system suitability should include retention time consistency (<2% RSD), peak area precision (<5% RSD for this compound), and acceptable peak shape (asymmetry factor between 0.8-1.5). Regular maintenance of the LC-MS/MS system is crucial, including cleaning of the ion source, replacement of injector seals, and monitoring of column performance through retention time and pressure trends. To address gradual column deterioration, which can affect naringenin retention and response, it's advisable to maintain a column usage log and establish predefined criteria for column replacement based on peak symmetry or pressure limits.

Quality control procedures are essential for ongoing method performance verification. Each analytical batch should include calibration standards in duplicate and quality control samples at three concentrations (low, medium, high) in at least five replicates. The acceptance criteria for analytical runs typically require at least 67% of QC samples and 50% at each concentration level to be within ±15% of nominal values. For incurred sample reanalysis (ISR), a minimum of 10% of study samples should be selected for repeat analysis, with two-thirds of the repeats required to be within ±20% of the original value. Documentation practices should be meticulous, including detailed records of any deviations from the validated method, sample processing anomalies, or instrument maintenance activities. These comprehensive quality assurance measures ensure the generation of reliable and reproducible data suitable for regulatory submissions throughout drug development stages.

Conclusion

The comprehensive validation of a bioanalytical method for naringenin quantification using this compound as an internal standard provides a robust foundation for pharmacokinetic and metabolic studies across preclinical and clinical development. The method detailed in these application notes demonstrates excellent sensitivity with an LLOQ of 0.5 ng/mL, sufficient for characterizing the complete pharmacokinetic profile of naringenin following therapeutic doses of naringin. The selectivity and specificity afforded by the LC-MS/MS platform, combined with the effective sample preparation approach, ensure reliable quantification even in complex biological matrices. The inclusion of this compound as an internal standard effectively compensates for variability in sample preparation, matrix effects, and instrument performance, thereby enhancing the overstanding data quality and reproducibility.

The regulatory compliance of the validated method, adhering to FDA (2018) and ICH M10 guidelines, makes it suitable for application throughout drug development phases, from early discovery through clinical trials. The detailed protocols provided for sample preparation, chromatographic separation, and mass spectrometric detection enable straightforward implementation in bioanalytical laboratories. As research continues to elucidate the therapeutic potential of naringin and naringenin for respiratory conditions, metabolic disorders, and other indications, the availability of robust bioanalytical methods becomes increasingly important. The methodologies described herein provide a solid framework for the accurate quantification of naringenin, supporting the ongoing development of naringin as a promising therapeutic agent with its complex metabolism and species-specific pharmacokinetics.

Application Notes and Protocols: Quantitative Analysis of Naringenin and Metabolites Using Deuterated Internal Standards in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naringenin Pharmacokinetics and Analytical Challenges

Naringenin, a prominent citrus flavonoid aglycone, has garnered significant scientific interest due to its broad bioactivities including potential benefits for glucose and lipid metabolism, anti-inflammatory effects, and antioxidant properties [1]. As the primary bioavailable metabolite of naringin (a flavonoid glycoside abundant in citrus fruits), naringenin undergoes extensive microbial metabolism in the human gut, producing various metabolites including 3-(4′-hydroxyphenyl) propanoic acid (HPPA) [2] [3]. Understanding the pharmacokinetic profile of naringenin is crucial for elucidating its physiological effects, yet accurate quantification presents significant analytical challenges due to its low bioavailability and complex metabolic pathway [2].

The analysis of naringenin in biological matrices is complicated by severe matrix effects and endogenic interference from co-eluting compounds in fecal microbiota solutions and plasma samples [2] [3]. These challenges necessitate robust analytical methods that can distinguish target molecules from matrix components. The implementation of deuterated internal standards such as [2′,3′,5′,6′-D4]naringenin (D4-NE) and 3-(4′-hydroxyphenyl)-[2′,3′,5′,6′-D4]propanoic acid (D4-HPPA) has proven essential for accurate quantification through stable isotope deuterium-labeling techniques, which compensate for matrix effects and ionization variability in mass spectrometry [2] [3].

Table 1: Pharmacokinetic Parameters of Naringenin in Healthy Adults Following Single Oral Doses

Dose (mg) C~max~ (μM) T~max~ (h) AUC~0-24h~ (μM×h) t~1/2~ (h) Apparent Oral Clearance (L/h)
150 15.76 ± 7.88 3.17 ± 0.74 67.61 ± 24.36 3.0 10.21 ± 2.34
300 10.67 ± 5.74* - - - -
600 48.45 ± 7.88 2.41 ± 0.74 199.06 ± 24.36 2.65 13.70 ± 2.34
900 43.11 ± 5.26* - - - -

*4-hour concentration measurement (not C~max~) [1]

Experimental Methodology

Synthesis and Characterization of Deuterated Internal Standards
2.1.1 Synthesis of [2′,3′,5′,6′-D4]Naringenin (D4-NE)

The deuterated internal standard [2′,3′,5′,6′-D4]naringenin is synthesized through stable isotope deuterium-labeling at the 2′, 3′, 5′, and 6′ positions on the B ring of the naringenin molecule [2]. This specific labeling pattern replaces hydrogen atoms with deuterium without altering the chemical properties or chromatographic behavior significantly, while providing distinct mass spectrometric detection capabilities. The synthesis process involves electrophilic aromatic substitution using deuterated reagents under controlled conditions to ensure high isotopic purity [3].

Characterization data for the synthesized D4-NE includes:

  • ¹H NMR (500 MHz, MeOD) δ: 7.31 (d, J = 8.4 Hz, OH), 6.82 (d, J = 4.8 Hz, OH), 5.89 (d, J = 5.8 Hz, 2H), 5.35 (dd, J = 13.0, 2.4 Hz, 1H), 3.11 (dd, J = 17.0, 13.0 Hz, 1H), 2.70 (dd, J = 17.0, 2.4 Hz, 1H)
  • ¹³C NMR (125 MHz, MeOD) δ: 197.8, 168.3, 165.5, 164.9, 158.9, 130.9, 128.7 (2C), 116.0 (2C), 103.4, 97.0, 96.1, 80.4, 44.0
  • Melting point: 252°C
  • HRMS (ESI−): m/z calculated for C~15~H~7~D~4~O~5~ [M–H]⁻ 275.0858, found 275.0846 [2]
2.1.2 Synthesis of 3-(4′-Hydroxyphenyl)-[2′,3′,5′,6′-D4]propanoic Acid (D4-HPPA)

The deuterated metabolite standard D4-HPPA is similarly synthesized with deuterium atoms at the 2′, 3′, 5′, and 6′ positions on the phenyl ring [2]. This compound serves as an internal standard for quantifying one of the major microbial metabolites of naringenin.

Characterization data for D4-HPPA:

  • ¹H NMR (500 MHz, MeOD) δ: 2.81 (t, J = 7.8 Hz, 2H), 2.53 (t, J = 7.8 Hz, 2H)
  • ¹³C NMR (125 MHz, MeOD) δ: 176.9, 156.6, 132.7, 129.8 (2C), 115.8 (2C), 37.1, 31.1
  • Melting point: 130°C
  • HRMS (ESI−): m/z calculated for C~9~H~5~D~4~O~3~ [M–H]⁻ 169.0808, found 169.0813 [2]
Sample Preparation Protocol
2.2.1 Biological Sample Collection and Processing
  • Plasma/Serum Samples: Collect blood samples in EDTA-containing tubes and centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to clean tubes and store at -70°C until analysis [1].
  • Fecal Fermentation Samples: For in vitro fermentation studies, homogenize fecal material (1.0 g) with cold saline in a 1:4 (w/v) ratio. Centrifuge at 5,000 × g for 30 minutes at 4°C to obtain fecal suspension [4].
2.2.2 Extraction Procedure
  • Aliquot 100 μL of biological sample (plasma, serum, or fermentation supernatant) into a 1.5 mL microcentrifuge tube
  • Add 20 μL of working internal standard solution (containing 1 μg/mL each of D4-NE and D4-HPPA)
  • Precipitate proteins by adding 200 μL of cold acetonitrile
  • Vortex mix vigorously for 3 minutes
  • Centrifuge at 15,000 × g for 30 minutes at 4°C
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis [2] [4]
LC-MS/MS Analysis Conditions
2.3.1 Chromatographic Separation
  • System: Rapid Resolution Liquid Chromatography (RRLC) system
  • Column: ACQUITY UPLC BEH C~18~ column (50 mm × 2.1 mm, 1.7 μm) or equivalent
  • Column Temperature: 40°C
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program:
    • 0-2 min: 10% B
    • 2-8 min: 10-90% B (linear gradient)
    • 8-10 min: 90% B
    • 10-12 min: 90-10% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL [2] [3]
2.3.2 Mass Spectrometric Detection
  • System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Negative mode
  • Ion Source Parameters:
    • Ion Spray Voltage: -4500 V
    • Source Temperature: 500°C
    • Nebulizer Gas (GS1): 50 psi
    • Heater Gas (GS2): 50 psi
    • Curtain Gas: 35 psi
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode [2] [3]

Table 2: MRM Transitions and Parameters for Naringenin and Deuterated Standards

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
Naringenin 271.0 151.0 50 -80 -30
D4-Naringenin 275.0 155.0 50 -80 -30
HPPA 165.0 121.0 50 -60 -20
D4-HPPA 169.0 125.0 50 -60 -20
Data Processing and Quantification
  • Calibration Curve: Prepare using blank matrix spiked with known concentrations of naringenin and HPPA (typically 0.01-10 μM) with constant concentration of internal standards
  • Quality Control: Include at least three levels of QC samples (low, medium, high) in each analytical run
  • Calculation: Use the peak area ratio of analyte to internal standard for quantification via linear regression with 1/x² weighting [2]

Results Summary and Method Validation

Pharmacokinetic Profile of Naringenin

Clinical studies in healthy adults have demonstrated that naringenin exhibits dose-proportional pharmacokinetics in the range of 150-900 mg single oral doses [1]. The maximal concentration (C~max~) and area under the curve (AUC) increase with escalating doses, while the elimination half-life remains relatively constant at approximately 2.65-3.0 hours across different dose levels. The time to peak concentration (T~max~) occurs at about 2.4-3.2 hours after administration, indicating moderate absorption kinetics. Importantly, naringenin administration has proven safe and well-tolerated at all tested doses with no relevant adverse events or changes in blood safety markers reported [1].

The oral bioavailability of naringenin is significantly influenced by its formulation. When administered as a citrus extract from whole sweet oranges (Citrus Sinensis), naringenin demonstrates enhanced bioavailability compared to purified forms, likely due to the presence of co-occurring compounds that facilitate absorption [1]. This finding has important implications for the design of naringenin-containing formulations for therapeutic applications.

Method Validation Parameters

The RRLC-MS/MS method with deuterated internal standards has been comprehensively validated according to regulatory guidelines for bioanalytical method validation [2] [3].

Table 3: Method Validation Parameters for Naringenin Quantification

Validation Parameter Naringenin HPPA Acceptance Criteria
Linear Range (μM) 0.01-10 0.01-10 R² > 0.995
Accuracy (%) 95-105 93-107 85-115%
Precision (% RSD) < 10 < 12 < 15%
Extraction Recovery 85-95% 80-90% Consistent and precise
Matrix Effect 5-10% 8-12% IS normalized
Stability
- Freeze-thaw (3 cycles) 90-105% 85-110% ±15% of nominal
- Short-term (24h, RT) 92-108% 88-112% ±15% of nominal
- Long-term (30 days, -70°C) 88-107% 85-110% ±15% of nominal

Practical Applications and Implementation Notes

Application in Pharmacokinetic Studies

The validated method has been successfully applied to clinical pharmacokinetic studies of naringenin in healthy human subjects [1]. The implementation of deuterated internal standards has proven essential for obtaining reliable concentration-time data, particularly for quantifying the interconversion between naringin and naringenin and for tracking the formation of microbial metabolites such as HPPA. Based on pharmacokinetic parameters, a dosing regimen of 300 mg naringenin twice daily has been proposed to maintain serum concentrations above the therapeutic threshold of 8 μM, which was shown to elicit physiological effects in human adipocytes [1].

For in vitro fermentation studies investigating the microbial metabolism of naringin to naringenin, the method enables precise quantification of biotransformation kinetics [4]. Samples are typically collected after 12 hours of anaerobic fermentation at 37°C, processed with acetonitrile precipitation, and analyzed using the RRLC-MS/MS method described herein. This approach has revealed that naringenin and HPPA are the predominant metabolites contributing to the pharmacological effects of naringin [2].

Troubleshooting and Optimization Tips
  • Signal Suppression: If significant matrix effects are observed, optimize the chromatographic separation to shift the retention times of analytes away from regions of ion suppression
  • Poor Peak Shape: Adjust the mobile phase pH with formic acid or ammonium acetate to improve peak symmetry
  • Low Sensitivity: Optimize the MRM transitions and collision energies for specific instrument platforms
  • Inconsistent Recovery: Evaluate alternative protein precipitation reagents (methanol, acetone) or implement solid-phase extraction for challenging matrices

Conclusion

The implementation of deuterated internal standards [2′,3′,5′,6′-D4]naringenin and 3-(4′-hydroxyphenyl)-[2′,3′,5′,6′-D4]propanoic acid in conjunction with RRLC-MS/MS analysis provides a robust, sensitive, and specific method for quantifying naringenin and its major microbial metabolites in biological matrices. This approach effectively addresses the challenges of matrix effects and endogenic interference, enabling reliable pharmacokinetic characterization of naringenin in both preclinical and clinical studies. The methodology supports the ongoing investigation of naringenin's therapeutic potential in metabolic disorders, inflammatory conditions, and other disease states where its pleiotropic effects may offer clinical benefit.

Appendix

Metabolic Pathway Diagram

G Naringin Metabolic Pathway to Naringenin and HPPA Naringin Naringin Microbial Microbial Naringin->Microbial Hydrolysis by Gut Microbiota Naringenin Naringenin Microbial->Naringenin Deglycosylation HPPA HPPA Naringenin->HPPA Ring Fission

Analytical Workflow Diagram

G Sample Preparation and Analysis Workflow Sample Sample AddIS AddIS Sample->AddIS 100 μL sample Precipitation Precipitation AddIS->Precipitation Add 200 μL cold ACN Centrifugation Centrifugation Precipitation->Centrifugation Vortex 3 min LCMS LCMS Centrifugation->LCMS Collect supernatant Quantification Quantification LCMS->Quantification MRM data

References

Naringenin-d4 sample preparation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Naringenin-d4: Overview & Handling

Basic Properties

Property Specification
CAS Number 1192260-78-8 [1] [2] [3]
Molecular Formula C₁₅H₈D₄O₅ [1] [3]
Molecular Weight 276.28 g/mol [1] [3]
Appearance White to off-white solid [1] [2]
Purity ≥95% to ≥98% [2] [3]
Storage (Powder) -20°C for 3 years / 4°C for 2 years [1] [2]
Storage (Solution) -80°C for 6 months / -20°C for 1 month [1] [2]
Application Internal standard for NMR, GC-MS, or LC-MS quantitative analysis [1]

Solubility Data & Stock Solution Preparation

This compound has moderate solubility, primarily in DMSO [1] [2]. The following table summarizes key information for preparing stock solutions.

Aspect Details / Protocol
Primary Solvent DMSO [1]
Typical Stock Concentration 10-50 mM in DMSO [1]

| Sample Preparation | 1. Weigh the required mass of this compound powder. 2. Transfer to a volumetric flask or vial. 3. Add DMSO to desired volume. 4. Sonicate to dissolve completely [1]. | | Aliquot Advice | Aliquot stock solution to avoid repeated freeze-thaw cycles [1]. |

Sample Preparation & Analysis Protocols

Protocol 1: Sample Preparation for Bioanalysis (Plasma) using Protein Precipitation

This is a common method for cleaning up biological samples like plasma or serum prior to LC-MS analysis [4]. The workflow involves removing proteins that can interfere with the analysis.

PlasmaSample Plasma Sample AddIS Add this compound IS PlasmaSample->AddIS AddPrecipitant Add Precipitant (e.g., ACN) AddIS->AddPrecipitant VortexCentrifuge Vortex & Centrifuge AddPrecipitant->VortexCentrifuge CollectSupernatant Collect Supernatant VortexCentrifuge->CollectSupernatant InjectLCMS Inject into LC-MS/MS CollectSupernatant->InjectLCMS

Protocol 2: Using this compound as an Internal Standard in LC-MS/MS

This protocol is adapted from a published pharmacokinetic study where this compound was used as an internal standard to quantify its parent compound, Naringenin [5].

  • Internal Standard Solution: Prepare a working solution of this compound in methanol or a compatible solvent at a suitable concentration (e.g., 100 ng/mL) [5].
  • Sample Processing: Add a fixed volume (e.g., 50 µL) of the this compound working solution to each 100 µL aliquot of biological sample (plasma, urine, etc.) or calibration standard [5].
  • Extraction: Proceed with your chosen sample preparation method, such as protein precipitation (as in Protocol 1) or solid-phase extraction (SPE) [5] [4].
    • For SPE, C18 cartridges are often used. The general steps include conditioning the cartridge, loading the sample, washing away impurities, and eluting the analytes [4].
  • LC-MS/MS Analysis:
    • Chromatography: Use a C18 reversed-phase column. The mobile phase is typically a mixture of water and acetonitrile, both modified with 0.1% formic acid, under a gradient elution program [5].
    • Mass Spectrometry: Operate the mass spectrometer in negative ion, multiple reaction monitoring (MRM) mode. The specific MRM transitions for Naringenin and this compound should be optimized on the instrument [5].

Critical Considerations for Method Development

When developing and validating an analytical method using this compound, pay close attention to the following:

  • Matrix Effects: The sample matrix can suppress or enhance the analyte's signal in the mass spectrometer [6]. Using a stable isotope-labeled internal standard like this compound corrects for these effects, as it co-elutes with the analyte and experiences nearly identical ionization suppression [5].
  • Sample Cleanup: The choice of sample preparation (e.g., protein precipitation vs. SPE) depends on your required sensitivity and the complexity of your matrix. SPE provides a cleaner extract and better sensitivity but is more complex [4].
  • Method Validation: Any bioanalytical method must be rigorously validated for parameters like accuracy, precision, selectivity, and stability according to regulatory guidelines before use in formal studies [6].

References

Application Notes and Protocols for Naringenin-d4 Extraction and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Naringenin-d4 is a deuterium-labeled stable isotope of naringenin, a flavanone known for its anti-inflammatory, antioxidant, and potential anticancer activities. This labeled compound is primarily used as an internal standard in quantitative bioanalysis using techniques such as LC-MS/MS, enabling precise and accurate measurement of naringenin in complex biological matrices by correcting for variability in sample preparation and instrument response [1] [2]. Its application is crucial in pharmacokinetic studies, drug metabolism research, and tracing the fate of naringin/naringenin in biological systems [3] [1].

Key Properties and Applications

  • Primary Use: Serves as an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [2].
  • Molecular Weight: 276.28 g/mol [2].
  • Chemical Formula: C₁₅H₈D₄O₅ [2].
  • CAS Number: 1192260-78-8 [2].
  • Appearance: White to off-white solid [2].

Experimental Protocols

Stock Solution Preparation

Stable stock solutions are fundamental for achieving reproducible analytical results.

  • Solvent: Use DMSO.
  • Concentration: Prepare a stock solution of 12.5 mg/mL [2].
  • Procedure: Weigh the appropriate amount of this compound and dissolve it in DMSO using ultrasonic agitation to aid dissolution.
  • Storage: Aliquot and store the stock solution at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles to maintain stability [2].
Sample Extraction from Biological Matrices (e.g., Plasma)

This protocol is adapted from a validated UHPLC method for analyzing naringenin in rat plasma [4].

  • Internal Standard Spiking: Add a known quantity of this compound working solution to a measured volume of plasma sample (e.g., 100 µL).
  • Protein Precipitation: Add a volume of methanol or acetonitrile (typically 3-4 times the plasma volume) to precipitate proteins. Vortex mix vigorously.
  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm at 4°C for 10 minutes) to pellet the precipitated proteins [4].
  • Collection: Carefully collect the supernatant containing the analytes.
  • Concentration (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., methanol-water mixture), vortex, and centrifuge before injection into the chromatographic system [4].
UHPLC-MS/MS Analysis Conditions

The following conditions, derived from a pharmacokinetic study of naringin and naringenin, provide a robust starting method [1].

  • Chromatography:
    • Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent [4].
    • Mobile Phase: (A) Acetonitrile, (B) 0.5% Acetic acid in water [4].
    • Gradient Elution: | Time (min) | % A | % B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 | 20 | 80 | 0.2 | | 2.0 | 20 | 80 | 0.2 | | 4.0 | 30 | 70 | 0.2 | | 5.0 | 30 | 70 | 0.2 | | 7.0 | 40 | 60 | 0.2 | | 8.0 | 40 | 60 | 0.2 | | 10.0 | 20 | 80 | 0.2 |
    • Column Temperature: 40°C [4].
    • Injection Volume: 5 µL [4].
  • Mass Spectrometry (MS/MS):
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MS Parameters: Optimize for the specific mass transitions of this compound and the target analytes.
Workflow for Quantitative Analysis of this compound in Biological Samples

The following diagram illustrates the complete experimental workflow for the quantitative analysis of this compound in biological samples, from sample preparation to data analysis:

workflow Start Start Sample Preparation Spike Spike Plasma Sample with This compound IS Start->Spike Precipitate Protein Precipitation with Methanol/ACN Spike->Precipitate Centrifuge Centrifugation (15,000 rpm, 4°C, 10 min) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness (N₂ Stream) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject UHPLC-MS/MS Analysis Reconstitute->Inject Analyze Data Acquisition & Quantitative Analysis Inject->Analyze End Final Concentration Data Analyze->End

Data Interpretation and Analytical Performance

The table below summarizes key validation parameters for a bioanalytical method using this compound, based on performance of similar assays [4] [1].

Table 1: Typical Analytical Performance Metrics for a Naringenin Assay Using this compound as an Internal Standard

Parameter Result/Value Reference
Linear Range (in plasma) 6.95 - 3555 ng/mL (for naringenin) [4]
Precision (RSD%) 1.22% - 9.08% [4]
Extraction Recovery 96.49% - 102.01% [4]
Stability Consistent performance in autosampler and through freeze-thaw cycles [1]

Troubleshooting and Best Practices

  • Low Recovery: Ensure proper protein precipitation and complete reconstitution. Check for adsorption to vial walls.
  • Poor Chromatography: Freshly prepare mobile phases and check column performance. Optimize the LC gradient for your specific system.
  • Signal Suppression: Monitor for matrix effects in MS and ensure effective sample clean-up.
  • Degradation: Adhere to recommended storage conditions for both the standard and prepared samples.

Conclusion

This compound is an indispensable tool for the reliable quantification of naringenin in complex samples. Following the detailed protocols for stock solution preparation, sample extraction, and UHPLC-MS/MS analysis outlined in this document will enable researchers to obtain precise, accurate, and reproducible data for advanced pharmacokinetic and metabolic studies.

References

Analytical Method for Naringenin Quantification in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

For reliable quantification of naringenin in complex biological matrices like plasma, urine, and feces, a robust bioanalytical method using UHPLC/MS/MS is recommended. The core parameters of this method are summarized below.

Aspect Details and Parameters
Internal Standard Naringenin-d4 [1] [2]

| Chromatography | Column: Waters Xselect HSST3 C18 (2.1 mm × 100 mm, 5 μm) at 40°C [1]. Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile [1]. Gradient: Complex gradient (details in protocol) [1]. Flow Rate: 0.3 ml/min (plasma), 0.4 ml/min (urine/feces) [1]. Injection Volume: 10 μl [1]. | | Mass Spectrometry | Ionization: Negative ion electrospray mode [1]. Detection: Multiple Reaction Monitoring (MRM) [1]. Naringenin Transition: 271.0 → 150.9 m/z [1]. This compound Transition: 275.0 → 151.0 m/z [1]. | | Sample Pre-Treatment | Enzyme Incubation: Plasma/urine samples incubated with β-glucuronidase to hydrolyze conjugates [1]. |

Detailed Experimental Protocol

Sample Preparation Workflow

The preparation of plasma, urine, and fecal samples prior to injection involves several critical steps to ensure accurate quantification, especially concerning the conjugated forms of naringenin.

G Start Biological Sample (Plasma/Urine) A Enzyme Incubation with β-Glucuronidase Start->A B Add Internal Standard (this compound) A->B C Liquid-Liquid Extraction with Ethyl Acetate B->C D Centrifuge and Collect Supernatant C->D E Dry under N₂ Stream D->E F Reconstitute in Acetonitrile-Water (1:1) E->F End Inject into UHPLC/MS/MS System F->End

  • Enzyme Incubation: To quantify total naringenin (free + conjugated), incubate plasma or urine samples with β-glucuronidase. For instance, incubate 200 µL of human plasma with 20 µL of enzyme solution (20 U/µL) at 37°C for 2 hours [1].
  • Internal Standard Addition: After incubation, add a known amount of this compound IS solution to the sample. For human plasma, the cited method uses 160 ng/mL of this compound [1].
  • Liquid-Liquid Extraction: Add a volume of ethyl acetate (e.g., 3,000 µL for human samples) to the mixture. Vortex for at least 3 minutes to thoroughly mix and extract the analytes [1].
  • Centrifugation and Collection: Centrifuge the samples at 3,900 rpm for 10 minutes at 4°C. This will separate the organic layer (ethyl acetate, containing the analytes) from the aqueous layer [1].
  • Evaporation and Reconstitution: Transfer the supernatant (organic layer) to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue with a 1:1 (v/v) mixture of acetonitrile and water, vortex to dissolve, and it is ready for injection [1].
Method Validation Parameters

For a method to be considered reliable, it must be validated. The following table outlines key acceptance criteria based on international guidelines [1].

Validation Parameter Experimental Procedure Acceptance Criteria
Selectivity Analyze blank matrix from at least 6 sources. Interference at analyte/IS retention time must be < 20% of LLOQ response [1].
Linearity & Calibration Curve Analyze at least 8 calibration standards. Use weighted (1/x²) linear regression [1]. ≥ 6 standards must meet criteria; accuracy ±15% (±20% for LLOQ) [1].

| Accuracy & Precision | Analyze 6 replicates of LLOQ, Low, Mid, High QC in ≥3 runs [1]. | Precision (CV): ≤15% for QCs, ≤20% for LLOQ. Accuracy (% Deviation): ±15% for QCs, ±20% for LLOQ [1]. | | Matrix Effect & Recovery | Compare extracted samples with pure standards at Low/High QC [1]. | Matrix effect and recovery should be consistent and within 15% [1]. | | Stability | Evaluate Freeze-thaw, short-term, long-term, processed sample stability [1]. | Analyte concentration should be within ±15% of nominal value [1]. |

Pharmacological Context and Application

Naringenin is a polyphenolic flavanone with diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-obesity, anticancer, antidiabetic, and antimicrobial effects [3]. A major challenge in its development is its low aqueous solubility, which leads to poor oral bioavailability [3]. To overcome this, nanoformulation strategies are often employed, and the described LC-MS/MS method is crucial for evaluating the pharmacokinetics of these advanced formulations [3] [4].

Pharmacokinetic studies using this validated method have been conducted across species (rats, dogs, humans) following naringin (the glycoside precursor of naringenin) administration. These studies provide critical data on absorption, distribution, metabolism, and excretion, which are essential for designing rational dosage regimens in clinical trials [2].

Critical Method Notes and Troubleshooting

  • Enzyme Incubation is Crucial: The enzymatic hydrolysis step is necessary to convert glucuronide conjugates back to the naringenin aglycone. Omitting this step will result in the underestimation of total naringenin exposure, as conjugates are a major form present in systemic circulation [1] [2].
  • Stable Isotope IS is Key: The use of this compound as an internal standard is highly recommended for LC-MS/MS quantification. It corrects for variability in sample preparation and ionization efficiency, significantly improving the accuracy and precision of the method [1].
  • Monitoring Metabolites: The method can be extended to simultaneously monitor naringin and its metabolites. The MRM transition for naringin is 579.2 → 271.0 m/z, allowing for concurrent pharmacokinetic analysis of both the precursor and its active metabolite [1].

References

Application Note: LC-MS/MS Analysis of Naringenin and Use of Deuterated Standards

Author: Smolecule Technical Support Team. Date: February 2026

Purpose: This document outlines a highly sensitive and validated method for the quantitative determination of naringenin in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also provides guidance on the application of a deuterated internal standard, naringenin-d4, for which researchers must empirically determine the optimal MS parameters [1].


Experimental Protocol

1.1. Materials and Reagents

  • Analytes: Naringenin (purity ≥97.0%) and this compound (purity 99.0%, recommended as Internal Standard) [1].
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
  • Biological Matrix: Rat plasma.

1.2. Instrumentation and Software

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Mass Spectrometer: Triple Quadrupole (QqQ) mass spectrometer with an Electrospray Ionization (ESI) source.
  • Software: Instrument control and data acquisition software.

1.3. Sample Preparation (Plasma) A microsampling approach (100 µL of plasma) is sufficient [2] [3].

  • Precipitation: Mix the 100 µL plasma sample with a 300 µL of internal standard solution (this compound) in cold acetonitrile.
  • Vortex and Centrifuge: Vortex-mix vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Collection: Transfer the clear supernatant to a fresh autosampler vial for analysis [3].

1.4. LC-MS/MS Conditions Table 1: Optimized Chromatographic Conditions

Parameter Setting
Column Phenomenex Kinetex C18 (2.1 x 150 mm, 2.6 µm) [4]
Column Temperature 40 °C [4]
Mobile Phase A 0.1% Formic Acid in Water [4] [3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile [4] [3]
Flow Rate 0.2 mL/min [4]
Injection Volume 5-10 µL
Gradient Program Linear gradient from 2% B to 98% B over 30 minutes [4]

Table 2: Optimized Mass Spectrometric Source Parameters (for naringenin)

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative mode [2] [3]
Sheath Gas Flow 12 L/min [3]
Sheath Gas Temperature 400 °C [3]
Nozzle Voltage 1500 V [3]
Nebulizer Pressure 40 psi [3]
Capillary Voltage As per instrument manufacturer recommendation

Table 3: Suggested MRM Transitions for Naringenin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Naringenin 271.1 [5] [6] 151.0 [5] [6] To be optimized
Naringenin 271.1 [5] [6] 119.0 [5] [6] To be optimized
This compound 275.1* 155.0* To be optimized empirically
This compound 275.1* 123.0* To be optimized empirically

Note: The exact m/z for this compound should be confirmed experimentally. The product ions are predicted based on the known fragmentation of naringenin, assuming the deuterium atoms are retained in the fragments.

Workflow for MS Parameter Optimization

The following diagram outlines the critical process for establishing the mass spectrometry parameters, especially for the deuterated internal standard.

Start Start: Method Development IS Prepare this compound Standard Solution Start->IS MS1 Full Scan MS Analysis (Identify Precursor Ion) IS->MS1 Direct Infusion MS2 Product Ion Scan (Identify Fragment Ions) MS1->MS2 Select Precursor Ion MRM MRM Optimization (Collision Energy, Voltage) MS2->MRM Select Product Ions Val Method Validation MRM->Val End Quantitative Analysis Val->End

Diagram 1: Workflow for developing and optimizing MS parameters for this compound.

Key Experimental Steps from the Workflow:

  • Full Scan MS Analysis: Directly infuse a solution of this compound into the mass spectrometer in negative ESI mode. Perform a full scan (e.g., m/z 100-500) to identify the precursor ion, which is expected to be [M-H]⁻ at approximately m/z 275.1 [1].
  • Product Ion Scan: Select the identified precursor ion (m/z ~275.1) and perform a product ion scan. Apply collision energy to induce fragmentation. The goal is to identify the most abundant and stable product ions, such as m/z 155.0 and m/z 123.0, which correspond to the deuterated analogs of naringenin's classic fragments [5] [6].
  • MRM Optimization: Using the identified precursor and product ions, transition to the Multiple Reaction Monitoring (MRM) mode. Systematically optimize parameters like collision energy and fragmentor voltage for each MRM transition to achieve maximum signal intensity [3].

Key Application: Pharmacokinetic Study Data

This methodology has been successfully applied in pharmacokinetic studies. The table below summarizes key parameters from a study where naringenin was administered to rats.

Table 4: Example Pharmacokinetic Parameters of Naringenin in Rats (after oral administration of naringin)

Pharmacokinetic Parameter Value (Approximate) Notes
Tmax (h) No significant effect from high-fat diet or mixture administration [3] Time to reach maximum concentration
Cmax No significant effect from high-fat diet or mixture administration [3] Maximum plasma concentration
AUC Significantly increased when administered as a mixture [3] Area Under the Curve, indicates overall exposure
Main Metabolites Naringenin-7-O-glucuronide, Naringenin-4'-O-glucuronide, various sulfates [5] Identified in human urine
Overall Excretion 5.45% of intake (as metabolites in urine) [5] Mainly within 4-12 hours post-ingestion

Discussion and Best Practices

  • Role of Deuterated Standards: Using a deuterated internal standard like this compound is critical for reliable quantification. It corrects for variability in sample preparation and ionization efficiency, leading to high precision and accuracy [1].
  • Metabolite Profiling: Be aware that naringenin undergoes extensive phase II metabolism in humans and animals, primarily to glucuronide and sulfate conjugates [5] [6]. These can be identified by characteristic neutral losses of 176 Da and 80 Da, respectively.
  • Sensitivity: The described optimized method, using a microsample of 100 µL of plasma, can achieve detection limits in the picogram (pg) order [2] [3].

Critical Note on Method Development

The most critical gap for researchers will be the absence of pre-defined collision energies and other compound-specific voltages for this compound. These parameters must be determined experimentally for each specific instrument, following the optimization workflow provided. The values for native naringenin serve as an excellent starting point for this process.


References

  • Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, and Humans. Front Pharmacol. 2020. PMC7118210
  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. Molecules. 2020. PMC7570656
  • UFLC-Q-TOF-MS/MS-Based Screening and Identification of Flavonoids and Derived Metabolites in Human Urine after Oral Administration of Exocarpium Citri Grandis Extract. Molecules. 2018. MDPI
  • Naringin Mass Spectrum. MassBank Record: MPR03417. MassBank
  • The Analytical Strategy of "Ion Induction and Deduction". Molecules. 2022. PMC9658627

References

Summary of Validated RP-HPLC Methods for Naringenin

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key parameters from validated methods for analyzing naringenin in different matrices.

Method Parameter For Analysis in Nanocarriers & Formulations [1] For Bio-Analysis in Plasma & Brain Tissue [1] For Pharmacokinetic Studies in Plasma [2]
Matrix Polymeric Nanocarriers Rat Plasma, Brain Tissue Rat Plasma
Analytical Technique RP-HPLC with PDA detection RP-HPLC with PDA detection LC-MS/MS (ESI-)
Column C18, 250 × 4.6 mm, 5 µm C18, 250 × 4.6 mm, 5 µm C18, 75 × 3.0 mm, 2.3 µm
Mobile Phase Methanol : 0.5% ortho-phosphoric acid (pH ~2.5) (70:30) Methanol : 0.5% ortho-phosphoric acid (pH ~2.5) (70:30) Methanol and 0.2% Acetic acid in water (Gradient elution)
Flow Rate 1.0 mL/min 0.8 mL/min 0.3 mL/min
Detection Wavelength 289 nm 289 nm MRM: m/z 271.1 → 151.0

| Linear Range | 0.5 - 40 µg/mL | Plasma: 6.3 - 200 ng/mL Brain: 31.25 - 12,500 ng/mL | 1.03 - 821 ng/mL | | LOD / LOQ | LOD: 0.15 µg/mL LOQ: 0.44 µg/mL | Plasma: LOD: 9.71 ng/mL, LOQ: 29.44 ng/mL Brain: LOD: 9.06 ng/mL, LOQ: 27.44 ng/ml | LLOQ: 1.03 ng/mL |

Detailed Experimental Protocols

Here is a detailed workflow for a bio-analytical method, which can be a useful template.

Bio-Analytical Sample Preparation Workflow Plasma/Brain Sample (100 µL) Plasma/Brain Sample (100 µL) Add Internal Standard (IS) Add Internal Standard (IS) Plasma/Brain Sample (100 µL)->Add Internal Standard (IS) Liquid-Liquid Extraction\n(300 µL ethyl acetate) Liquid-Liquid Extraction (300 µL ethyl acetate) Add Internal Standard (IS)->Liquid-Liquid Extraction\n(300 µL ethyl acetate) Vortex Mix (5 min) Vortex Mix (5 min) Liquid-Liquid Extraction\n(300 µL ethyl acetate)->Vortex Mix (5 min) Centrifuge (8000 rpm, 2 min) Centrifuge (8000 rpm, 2 min) Vortex Mix (5 min)->Centrifuge (8000 rpm, 2 min) Collect Organic Layer (Supernatant) Collect Organic Layer (Supernatant) Centrifuge (8000 rpm, 2 min)->Collect Organic Layer (Supernatant) Evaporate to Dryness\n(40°C under N₂ stream) Evaporate to Dryness (40°C under N₂ stream) Collect Organic Layer (Supernatant)->Evaporate to Dryness\n(40°C under N₂ stream) Reconstitute in Methanol (100 µL) Reconstitute in Methanol (100 µL) Evaporate to Dryness\n(40°C under N₂ stream)->Reconstitute in Methanol (100 µL) Vortex Mix (1 min) Vortex Mix (1 min) Reconstitute in Methanol (100 µL)->Vortex Mix (1 min) Inject into HPLC System Inject into HPLC System Vortex Mix (1 min)->Inject into HPLC System

Protocol: Bio-Analytical Method for Naringenin in Plasma and Brain Tissue [1]

This protocol is adapted from a study that developed a sensitive method for in-vivo quantification of naringenin in polymeric nanocarriers.

1. Equipment and Reagents

  • HPLC System: Waters 2996 system with a Photo Diode Array (PDA) detector or equivalent.
  • Column: Waters Sunfire RP-18 column (250 mm × 4.6 mm, 5 µm).
  • Software: Empower or equivalent for data processing.
  • Chemicals: Naringenin standard (≥95% purity), HPLC-grade methanol and ortho-phosphoric acid, Milli-Q water.
  • Other Equipment: Analytical balance, pH meter, ultrasonicator, centrifuge, vortex mixer.

2. Chromatographic Conditions

  • Mobile Phase: Methanol and 0.5% ortho-phosphoric acid in Milli-Q water (adjusted to pH ~2.5) in a ratio of 70:30 (v/v).
  • Preparation: Filter the mobile phase through a 0.45 µm nylon membrane and degas by sonication.
  • Flow Rate: 0.8 mL/min (for biological samples to reduce peak tailing; 1.0 mL/min for nanoformulation analysis).
  • Column Temperature: 30°C.
  • Detection Wavelength: 289 nm.
  • Injection Volume: 20 µL.
  • Run Time: Not specified in the source, but a 15-20 minute run is typical for such methods.

3. Sample Preparation (Plasma/Brain Homogenate)

  • Internal Standard: Although not specified in the source, a stable isotope like naringenin-d4 should be added at this stage in a real method.
  • Extraction: Perform liquid-liquid extraction using a solvent like ethyl acetate or a mixture of ethyl acetate and hexane.
  • Steps: Combine 100 µL of plasma/brain homogenate with the internal standard. Add 300 µL of extraction solvent, vortex mix for 5 minutes, and centrifuge at high speed (e.g., 8000 rpm) for 10 minutes [2].
  • Reconstitution: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100 µL of methanol, vortex for 1 minute, and inject into the HPLC system [2].

4. Method Validation The method should be validated as per ICH or US FDA guidelines to establish:

  • Specificity: No interference from blank matrix at the retention time of naringenin.
  • Linearity and Calibration: Prepare calibration curves in the relevant matrix (e.g., blank plasma). The cited method showed excellent linearity (R² = 1) over the range of 6.3–200 ng/mL for plasma and 31.25–12,500 ng/mL for brain tissue [1].
  • Precision and Accuracy: Evaluate intra-day and inter-day precision (% RSD) and accuracy (% RE). The method should ideally have an RSD and RE within ±15% [2].
  • Recovery: Calculate the extraction recovery of naringenin from the biological matrix. The cited method reported recoveries greater than 95% [1].
  • Limit of Quantification (LOQ): The LOQ for the cited method was 29.44 ng/mL for plasma and 27.44 ng/mL for brain [1].

Important Considerations for Protocol Development

  • This compound Internal Standard: For robust bio-analytical methods using LC-MS/MS, a stable isotope-labeled internal standard like this compound is crucial. It corrects for analyte loss during sample preparation and variations in instrument response. You will need to establish the optimal amount to add and confirm its chromatographic separation from native naringenin.
  • Signaling Pathways: The search results confirmed naringenin's pharmacological activities involve pathways like NF-κB inhibition and BDNF signaling [1]. However, the provided articles did not contain detailed, step-wise diagrams of these pathways suitable for reproduction here. You may need to consult specialized cell biology or pharmacology resources for this graphical content.
  • Sample Preparation Variations: The extraction method can be adjusted. Another study used a simple protein precipitation with methanol or acetonitrile, though liquid-liquid extraction often provides cleaner samples [2].

References

Naringenin Pharmacokinetic Data for Study Design

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key pharmacokinetic parameters of naringenin from human and animal studies, which are essential for designing and interpreting studies with naringenin-d4.

Table 1: Human Pharmacokinetic Parameters of Naringenin after Single Oral Dose [1]

Parameter NAR150 (150 mg) NAR300 (300 mg) NAR600 (600 mg) NAR900 (900 mg)
Cmax (μM) 15.76 ± 7.88 10.67 ± 5.74 (at 4h) 48.45 ± 7.88 43.11 ± 5.26 (at 4h)
Tmax (h) 3.17 ± 0.74 4 h (measurement point) 2.41 ± 0.74 4 h (measurement point)
AUC(0-24h) (μM×h) 67.61 ± 24.36 Not reported 199.06 ± 24.36 Not reported
Apparent Oral Clearance (L/h) 10.21 ± 2.34 Not reported 13.70 ± 2.34 Not reported
Half-life (h) 3.0 0.35 ± 0.30 (at 24h) 2.65 0.24 ± 0.30 (at 24h)

Table 2: Ocular Pharmacokinetics of Naringenin in Rabbits after Topical 1% Eye Drops [2] This demonstrates naringenin's tissue distribution in a non-oral administration model.

Ocular Tissue Cmax Tmax (h) AUC(0-t) Half-life (h)
Cornea 67945.30 ± 4109.34 ng/g 0.083 Not reported 9.37
Aqueous Humor 1325.69 ± 239.34 ng/mL 0.75 Not reported 0.65
Retina 1927.08 ± 660.77 ng/g 0.083 Not reported 4.62
Vitreous Body 160.52 ± 38.78 ng/mL 0.083 Not reported 1.17

Proposed Protocol for LC-MS/MS Bioanalysis

This protocol synthesizes methodologies from the search results, which can be adapted for the specific quantification of naringenin and this compound in biological samples [3] [4].

1. Sample Preparation

  • Materials: Biological matrices (plasma, tissues), naringenin and this compound reference standards, internal standard (e.g., hesperetin or other flavonoids), β-glucuronidase/sulfatase enzyme (for total naringenin analysis), organic solvents (methanol, acetonitrile, ethyl acetate).
  • Procedure:
    • For Total Naringenin: Incubate a measured volume of plasma (e.g., 100 μL) with β-glucuronidase/sulfatase in acetate buffer (pH ~5.0) at 37°C for 1-2 hours to hydrolyze conjugates [3] [4].
    • Protein Precipitation: Add a mixture of internal standard (this compound) and cold acetonitrile (e.g., 3-4 times the sample volume) to the sample. Vortex vigorously for several minutes.
    • Centrifugation: Centrifuge at high speed (e.g., 13,000 × g, 10 min, 4°C) to pellet precipitated proteins.
    • Collection & Reconstitution: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase initial conditions (e.g., water/methanol mixture) for LC-MS/MS injection.

2. LC-MS/MS Conditions

  • Chromatography:
    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).
    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7-1.8 μm particle size).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
    • Gradient: Start at 10-20% B, increase to 80-95% B over 5-8 minutes, then re-equilibrate.
    • Flow Rate: 0.3-0.4 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 2-10 μL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Example MRM Transitions:
      • Naringenin: ( 271.0 \rightarrow 151.0 ) (quantifier) and ( 271.0 \rightarrow 119.0 ) (qualifier)
      • This compound: ( 275.0 \rightarrow 155.0 ) (quantifier)
      • Note: These are example transitions; optimal values must be determined empirically.
    • Source Parameters: Optimize parameters like capillary voltage, source temperature, and desolvation gas flow for maximum sensitivity.

3. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA/EMA) to ensure reliability. Key parameters include:

  • Selectivity/Specificity: No significant interference from blank matrix at the retention times of the analyte and IS.
  • Linearity and Calibration Curve: A linear response over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r) >0.99.
  • Accuracy and Precision: Within ±15% of the nominal value for both intra-day and inter-day assays.
  • Recovery and Matrix Effect: Consistent and high recovery for the analyte and IS, with minimal ion suppression/enhancement.
  • Stability: Demonstrate analyte stability in matrix under storage, processing, and analytical conditions.

Experimental Workflow and Naringenin Metabolism

The following diagrams outline the general workflow for a pharmacokinetic study and the metabolic fate of naringenin in the body.

workflow Start Study Design Dosing Dosing (Administer this compound and/or Naringenin) Start->Dosing Sampling Biological Sampling (Blood, Tissues, Urine) Dosing->Sampling Processing Sample Processing (Protein Precipitation, Enzymatic Hydrolysis) Sampling->Processing Analysis LC-MS/MS Analysis (MRM Detection) Processing->Analysis PK Data Analysis (PK Parameter Calculation using this compound as IS) Analysis->PK

Diagram 1: In Vivo PK Study Workflow. This flowchart outlines the key stages of a pharmacokinetic study, from design to data analysis. MRM: Multiple Reaction Monitoring; IS: Internal Standard.

metabolism Naringin Naringin (Precursor) (in diet/supplement) Naringenin Naringenin (Aglycone) Naringin->Naringenin Hydrolysis by Gut Microflora Phase2 Phase II Metabolism (Glucuronidation, Sulfation) Primarily in Liver/Intestine Naringenin->Phase2 Conjugates Conjugated Metabolites (Circulating in Plasma) Phase2->Conjugates Tissues Distribution to Tissues (Brain, Liver, Kidney, etc.) Conjugates->Tissues Excretion Excretion (Urine, Bile/Feces) Conjugates->Excretion

Diagram 2: Key Metabolic Pathways of Naringenin. This chart shows the primary metabolic transformations of naringenin, which are crucial for understanding its pharmacokinetic profile. The deuterated this compound would follow this same pathway.

Research Application and Limitations

  • Role of this compound: In pharmacokinetic studies, a stable isotope-labeled compound like This compound is primarily used as an Internal Standard (IS). It is added in a known quantity to biological samples before processing. Its nearly identical chemical properties to naringenin, but distinct mass, allow for highly accurate quantification by correcting for losses during sample preparation and variations in instrument response [3] [4].
  • Current Limitations: The available research has some constraints. Significant species differences in naringenin's pharmacokinetics and metabolism have been documented, so data from animal models may not be directly translatable to humans [3] [4]. Furthermore, naringenin exhibits low oral bioavailability (around 5.81-15% in humans), largely due to extensive first-pass metabolism and low water solubility, which is a key consideration for dosing [1] [5] [6].

References

Naringenin-d4: Key Chemical & Handling Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes essential information for handling naringenin-d4, based on the manufacturer's specifications [1].

Property Specification / Value
CAS Number 1192260-78-8 [1]
Molecular Formula C₁₅H₈D₄O₅ [1]
Molecular Weight 276.28 g/mol [1]
Appearance White to off-white solid [1]
Primary Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]
Solubility (in DMSO) 66.67 mg/mL (241.31 mM). Note: Hygroscopic DMSO significantly impacts solubility; use newly opened solvent [1].
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1].
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1].

Troubleshooting Low Recovery of this compound

Low recovery can stem from various points in the experimental process. The following guide outlines common issues and recommended actions.

Problem Area Possible Cause Recommended Action

| Sample Preparation | - Incomplete dissolution

  • Adsorption to labware
  • Use of old/wet DMSO | - Confirm solubility in your solvent system; use newly opened, anhydrous DMSO [1].
  • Use low-binding tubes and consider silanized vials.
  • Include control samples to track recovery. | | Storage & Handling | - Compound degradation due to improper storage
  • Multiple freeze-thaw cycles of stock solution | - Store powder at -20°C; prepare aliquots for solutions and store at -80°C [1].
  • Avoid repeated freeze-thaw cycles; use single-use aliquots when possible [1]. | | Instrumental Analysis (LC-MS) | - Ion suppression from matrix
  • In-source degradation | - Use effective sample clean-up (e.g., protein precipitation, SPE).
  • Optimize MS source parameters (temperature, gas flows) to minimize in-source fragmentation. |

Detailed Experimental Protocol

Here is a detailed methodology for preparing a this compound stock solution and performing a spike-and-recovery experiment to diagnose issues, based on standard laboratory practices and information from the supplier [1].

Part A: Preparation of Stock and Working Solutions

  • Reconstitution:
    • Take the vial of this compound powder from storage at -20°C and allow it to equilibrate to room temperature in a desiccator to prevent moisture absorption.
    • Accurately weigh the required amount of this compound.
    • To prepare a 10 mM stock solution, dissolve the weighed powder in a calculated volume of pure, newly opened DMSO to ensure complete dissolution. Gently vortex and if needed, use brief ultrasonication to aid dissolving [1].
  • Aliquoting and Storage:
    • Immediately after preparation, aliquot the stock solution into small, single-use volumes.
    • Store the aliquots at -80°C to ensure stability for up to 6 months [1].
  • Working Solution:
    • On the day of the experiment, prepare a fresh working solution by diluting the stock solution in your chosen biological matrix-mimicking buffer (e.g., phosphate-buffered saline) or the final mobile phase for LC-MS. Avoid storing diluted working solutions.

Part B: Spike-and-Recovery Experiment Protocol

This experiment helps determine if your sample matrix is affecting the recovery of this compound.

  • Prepare Samples: Set up three sets of samples in your blank biological matrix (e.g., plasma, serum, cell lysate supernatant).

    • Post-extraction Spike (A): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation). After the final step, add a known amount of this compound working solution to the cleaned-up matrix.
    • Pre-extraction Spike (B): Add the same known amount of this compound working solution directly to the blank matrix, then process it through the entire sample preparation workflow.
    • Standard in Solvent (C): Add the same known amount of this compound working solution directly to the reconstitution solvent or mobile phase (no matrix).
  • Analysis: Analyze all samples (A, B, C) using your validated LC-MS or GC-MS method.

  • Calculation: Calculate the percentage recovery using the formula:

    • Recovery (%) = (Peak Area of B / Peak Area of A) × 100

    A recovery of 85-115% is generally considered acceptable. Significantly lower recovery in Sample B compared to Sample A indicates a loss during the sample preparation process.

Experimental Workflow Visualization

The diagram below outlines the logical workflow for investigating low recovery of this compound.

Start Start: Suspected Low Recovery of this compound PrepCheck Check Sample Preparation Start->PrepCheck StorageCheck Check Storage & Handling Start->StorageCheck AnalysisCheck Check Instrumental Analysis Start->AnalysisCheck Sub1 ∙ Use new, anhydrous DMSO ∙ Ensure complete dissolution ∙ Use low-binding tubes PrepCheck->Sub1 Sub2 ∙ Confirm storage at -20°C (powder) ∙ Use single-use aliquots at -80°C (solution) ∙ Minimize freeze-thaw cycles StorageCheck->Sub2 Sub3 ∙ Optimize MS source parameters ∙ Check for ion suppression ∙ Use stable isotope as internal standard AnalysisCheck->Sub3 Action Perform Spike-and-Recovery Experiment Sub1->Action Sub2->Action Sub3->Action Result Recovery within 85-115%? Action->Result Success Issue Resolved Method is Valid Result->Success Yes Fail Identify Step Causing Loss from Experiment Results Result->Fail No

References

optimize LC-MS sensitivity Naringenin-d4

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the key MS parameters I should optimize to maximize sensitivity for naringenin and its metabolites?

Optimal sensitivity for flavonoids like naringenin is typically achieved using an electrospray ionization (ESI) source in negative mode with Multiple Reaction Monitoring (MRM) [1] [2]. A systematic optimization study identified the following critical parameters and their optimal values [1] [2]:

  • Nozzle Voltage: 1500 V
  • Nebulizer Gas Pressure: 40 psi
  • Sheath Gas Temperature: 400 °C
  • Sheath Gas Flow and Gas Flow: These should be set to their maximum practical levels (e.g., 12 L/min and 13 L/min, respectively) as they had a strong positive effect on ionization.

The optimization was performed using a statistical Box-Behnken design (BBD), which efficiently found the ideal combination of these factors [1].

Q2: I have limited sample volume. What sample preparation and LC strategies can I use?

You can reliably analyze flavonoids from very small sample volumes. Here are two effective approaches:

  • Microsampling of Plasma: A validated method exists for quantifying hesperidin and naringenin using only 100 µL of murine plasma [1] [2]. The samples were processed with protein precipitation before analysis.
  • Nanoflow LC for Enhanced Sensitivity: For even greater sensitivity with minimal volume, scale down to nanoflow LC. An optimized nanoLC-TIMS-TOF workflow has been established for comprehensive lipid profiling from just 1 µL of plasma [3]. While demonstrated for lipids, this approach is directly applicable to metabolite analysis like naringenin-d4. The key is using a single-phase micro-extraction (e.g., with MeOH:MTBE or IPA:H₂O) scaled down proportionally [3].

Q3: How are compounds like naringenin metabolized, and what should I look for in my assays?

Understanding the metabolic pathway is crucial for identifying potential interferences or expected metabolites. The following diagram outlines the primary metabolic fate of naringin (the glycoside form) and naringenin (the aglycone) in humans [4] [5].

G Naringin Naringin Naringenin Naringenin Naringin->Naringenin Gut Microflora Deglycosylation M1 Naringenin Glucuronides Naringenin->M1 Phase II Glucuronidation M2 Naringenin Sulfates Naringenin->M2 Phase II Sulfation M3 Other Metabolites (Hydroxylated, etc.) Naringenin->M3 Phase I & II Urine Urine M1->Urine Feces Feces M1->Feces Biliary Excretion M2->Urine M2->Feces Biliary Excretion M3->Urine OralDose OralDose OralDose->Naringin

Primary Naringenin Metabolism and Excretion

As shown, after ingestion, naringin is first converted to naringenin. The aglycone then undergoes extensive Phase II metabolism, primarily forming glucuronide and sulfate conjugates [5]. These are the main metabolites you will detect in plasma and urine. The overall excretion of naringenin metabolites in urine was found to be 5.45% of the ingested dose, occurring mainly within 4-12 hours [5].

Experimental Protocol: Optimized Workflow for Flavonoid Analysis

Below is a detailed methodology for a highly sensitive UHPLC-MS/MS analysis of naringenin in biological matrices, which you can adapt for this compound [1] [2].

  • Chromatography (UHPLC)

    • Column: C18 reversed-phase.
    • Mobile Phase: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).
    • Flow Rate: 600 µL/min.
    • Injection Volume: 2 µL.
  • Mass Spectrometry (Tandem MS)

    • Ion Source: ESI, negative mode.
    • Experiment: Multiple Reaction Monitoring (MRM).
    • Optimized Source Parameters:
      • Nozzle Voltage: 1500 V
      • Nebulizer Gas: 40 psi
      • Sheath Gas Temperature: 400 °C
      • Sheath Gas Flow: 12 L/min
      • Drying Gas Flow: 13 L/min
  • Sample Preparation

    • Collect 100 µL of plasma.
    • Precipitate proteins by adding a suitable solvent (e.g., cold acetonitrile or methanol).
    • Vortex, centrifuge, and collect the supernatant for analysis [1] [2].

Validation Data from Optimized Method

The methodology described above was fully validated and yielded the following performance characteristics for naringenin, providing a benchmark for your work [1] [2].

Validation Parameter Performance for Naringenin
Linearity Excellent (Correlation coefficient, r > 0.99)
Precision High (RSD < 8%)
Recovery > 90%
Detection Limits Picogram (pg) order

Troubleshooting Low Sensitivity

If your sensitivity for this compound is lower than expected, check the following:

  • Check Ionization Polarity: Confirm your MS is set to negative ion mode. Flavonoids like naringenin ionize much more efficiently in this mode [1] [2].
  • Review Source Parameters: Systematically check and adjust the key parameters listed above, especially the nozzle voltage and gas flows. Using a statistical design of experiments (DoE) can be highly effective [1].
  • Consider Chemical Derivatization: If sensitivity remains an issue, chemical derivatization can be a powerful tool. One study used a derivatization reagent (DMED) to enhance the detection sensitivity of retinoic acids by 13 to 398-fold [6]. Exploring similar strategies for your analyte could yield significant gains.
  • Confirm Chromatography: Ensure your LC method provides a sharp, well-resolved peak for this compound, as matrix effects from plasma can suppress ionization.

References

Troubleshooting Guide: Poor Peak Shape and Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Poor peak shape, such as tailing or broadening, is a common issue that can affect the accuracy of your quantification. The table below outlines frequent causes and their solutions.

Possible Cause Description & Solution
Column Degradation A degraded column can cause peak tailing or splitting. Solution: Replace the column. To prevent this, avoid pressure shocks and operate within the column's specified pH and pressure limits (typically 70-80% of max rating) [1].
Silanol Interactions Basic compounds can interact with acidic silanol groups on the silica, causing tailing. Solution: Use high-purity Type B silica columns, polar-embedded phase columns (e.g., C18 with amide group), or add a competing base like triethylamine (TEA, 5-20 mM) to the mobile phase [1].
Column Overload Injecting too much sample can cause peak fronting. Solution: Reduce the amount of sample injected or use a column with a larger internal diameter to increase capacity [1].
Inappropriate Sample Solvent Dissolving your sample in a solvent stronger than the mobile phase can distort peak shape. Solution: Always dissolve or reconstitute the naringenin-d4 standard in the starting mobile phase composition [1].
Extra-column Volume Tubing, fittings, and detector cells with large internal volumes can cause peak broadening. Solution: Use short capillaries with a small internal diameter (e.g., 0.13 mm for UHPLC) and ensure the detector flow cell volume is less than 1/10 of the volume of your narrowest peak [1].

Troubleshooting Guide: Low Signal Intensity

Unexpectedly low signal intensity for this compound can compromise method sensitivity.

Possible Cause Description & Solution
Detector Settings Suboptimal detector settings can reduce sensitivity. Solution: For UV/DAD, scan to find the maximum absorption wavelength for naringenin and optimize slit widths. For MS, ensure source parameters (desolvation temperature, cone voltage) are tuned for your analyte [1].
Sample Preparation Inefficient extraction or the presence of interfering matrix components can suppress the signal. Solution: Optimize your sample preparation, such as using Solid-Phase Extraction (SPE) for clean-up. Using matrix-matched calibration standards can also correct for matrix effects [2].
Quenching (FLD) For fluorescence detection, the signal can be quenched by the mobile phase or sample matrix. Solution: Evaluate and adjust the composition of the mobile phase. Ensure the mobile phase is thoroughly degassed [1].

Experimental Protocol: Chiral Separation of Naringenin

If you are working with chiral naringenin, the following UPLC-MS/MS method has been specifically validated for its separation and determination [2].

  • Method Overview: This protocol describes the chiral separation of naringenin enantiomers from citrus matrices using UPLC-MS/MS.
  • Materials and Equipment:
    • UPLC System: Coupled to a tandem mass spectrometer.
    • Analytical Column: Chiralpak IG-3 (a immobilized polysaccharide-based chiral stationary phase) [2].
    • Mobile Phase: Methanol and 0.1% formic acid aqueous solution (85:15, v/v) [2].
    • Standards: (R)- and (S)-Naringenin pure standards.
  • Chromatographic Conditions:
    • Column Temperature: 40°C [2].
    • Elution Mode: Isocratic (85% methanol with 0.1% formic acid) [2].
    • Flow Rate: Adjusted to achieve a run time of under 5 minutes [2].
    • Detection: Tandem mass spectrometry (MRM mode).
  • Calibration and Quantification:
    • Prepare calibration standards in a blank matrix extract to account for matrix effects.
    • The reported mean recoveries for this method in orange pulp were 91.0-110.0% with relative standard deviations of 1.5-3.8% [2].
  • Key Notes:
    • On a Chiralpak IG-3 column, the first eluting enantiomer is confirmed to be (S)-naringenin [2].
    • Similar chiral columns (e.g., CHIRALPAK IA, IB, IC) are also highly effective for resolving various chiral flavonoids and are worth screening if IG-3 is unavailable [3].

Systematic Troubleshooting Workflow

The following diagram outlines a logical, step-by-step workflow to systematically diagnose and resolve peak issues.

Start Start Troubleshooting Step1 Check Sample & Solvent Start->Step1 Step2 Inspect Pressure & Baseline Step1->Step2 Step1->Step2 Sample in mobile phase? No pressure issues? Step3 Evaluate All Peaks Step2->Step3 Step2->Step3 Stable pressure? Low noise? Step4 Replace/Flush Column Step3->Step4 Step3->Step4 All peaks affected? Peak shape poor? Step5 Adjust Method Parameters Step4->Step5 Step4->Step5 No improvement after maintenance Step6 Verify with Standard Step5->Step6 Step5->Step6 After method change Step7 Issue Resolved? Step6->Step7 Step7->Step1 No End Resolution Successful Step7->End Yes

Frequently Asked Questions (FAQs)

  • What is the most powerful approach to improve the resolution of two closely eluting peaks?

Changing the relative retention (α) is typically the most effective strategy. This can be achieved by altering the chemistry of the system: changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol), adjusting the pH of the aqueous buffer, or switching to a different stationary phase (e.g., from a C18 to a phenyl or polar-embedded phase) [4].

  • How can I improve resolution by increasing column efficiency?

You can increase the plate number (N) to sharpen peaks. This is done by using a column packed with smaller particles, increasing the column length (if system pressure allows), or elevating the column temperature to improve mass transfer. For small molecules, a starting temperature of 40–60°C is often beneficial [4].

  • My naringenin peaks are tailing badly. What should I check first?

First, verify that your sample is dissolved in a solvent compatible with the mobile phase. Then, suspect silanol interactions. The primary solution is to use a high-purity silica-based column or a specialized stationary phase designed to minimize this effect [1].

  • How can I handle complex samples where this compound co-elutes with other compounds?

For complex matrices, a two-dimensional chromatography (2D-LC or SFC-SFC) system is highly effective. In this setup, the first dimension (often achiral) separates naringenin from the bulk matrix, and the heart-cut fraction is then transferred to a second dimension (chiral or different selectivity) for final resolution, as demonstrated for pinocembrin in honey [3].

References

Understanding Matrix Effects and the Role of Naringenin-d4

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when co-eluting substances from the sample alter the ionization efficiency of your analyte in the mass spectrometer, leading to suppressed or enhanced signal and inaccurate quantification [1].

Using a stable isotope-labeled internal standard (SIL-IS) such as Naringenin-d4 is one of the most effective strategies to compensate for these effects. Because this compound has nearly identical chemical and physical properties to native naringenin, it experiences the same matrix effects during extraction, chromatography, and ionization. Any suppression or enhancement affects both the analyte and IS equally, allowing the relative response (analyte/IS) to remain accurate [2] [3].

Strategies to Reduce Matrix Effects

The following table summarizes the primary techniques you can employ to minimize matrix effects in your analysis.

Strategy Key Action Rationale & Implementation
Sample Preparation [3] Use a one-step protein precipitation with acetonitrile. Effectively removes proteins and many phospholipids, a major source of ion suppression in biological matrices.
Chromatography [3] [4] Optimize for peak resolution using a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution of methanol/water + 0.1% formic acid. Separates this compound from isobaric matrix interferences and shortens analysis time, reducing the chance of co-elution.
Calibration [1] Prepare calibration standards in a blank matrix. Accounts for residual, consistent matrix effects, ensuring the calibration curve accurately reflects the sample analysis environment.

Detailed Experimental Protocol

Here is a detailed methodology, adapted from a validated protocol for naringenin metabolites in rat urine, which can be modified for your specific matrix [3].

  • Sample Preparation

    • Pre-treatment: Thaw your biological samples (e.g., plasma, urine) at room temperature and vortex for 1 minute.
    • Protein Precipitation: Transfer a 100 µL aliquot of the sample to a clean tube. Add 200 µL of ice-cold acetonitrile (containing your this compound IS at a defined concentration, e.g., 1 µg/mL).
    • Mixing and Centrifugation: Vortex the mixture vigorously for 3-5 minutes, then centrifuge at 13,000 rpm (or ~17,000 x g) for 30 minutes at 4°C.
    • Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
  • LC-MS/MS Conditions

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent.
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid.
    • Gradient Elution:
      • 0-2 min: 20% B
      • 2-8 min: 20% B → 80% B
      • 8-9 min: 80% B → 95% B (column cleaning)
      • 9-11 min: 95% B
      • 11-11.1 min: 95% B → 20% B (re-equilibration)
      • 11.1-13 min: 20% B (total run time: 13 min)
    • Flow Rate: 0.3 - 0.4 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 2-5 µL.
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).

The workflow below summarizes the logical process for addressing matrix effects:

Start Observed Matrix Effects in this compound Analysis Step1 Employ Effective Sample Prep: Protein Precipitation with Acetonitrile Start->Step1 Step2 Optimize Chromatography: UHPLC C18 Column, Formic Acid, Gradient Elution Step1->Step2 Step3 Use Matrix-Matched Calibration Standards Step2->Step3 Step4 Utilize Stable Isotope-Labeled Internal Standard (this compound) Step3->Step4 End Accurate Quantification of Naringenin Step4->End

Troubleshooting Common HPLC/MS Issues

If problems persist, consider these common HPLC issues and solutions:

  • Peak Splitting or Tailing:

    • Cause: Often due to a void volume at the column inlet from a poorly cut or installed tubing ferrule [5].
    • Solution: Check and re-cut or re-install all tubing connections before the column. Ensure the column is well-maintained and not overloaded [6] [5].
  • Baseline Noise:

    • Cause: Can be due to a contaminated mobile phase, dirty flow cell, or electrical interference [6].
    • Solution: Use fresh, high-quality, and properly filtered mobile phases. Ensure the detector flow cell is clean and the system is properly grounded [6].
  • Retention Time Shifts:

    • Cause: Often indicates a problem with the HPLC pump, such as a faulty check valve or a leak, leading to an inaccurate mobile phase composition [5].
    • Solution: Purge the pumps, clean the check valves, and check for leaks. Perform routine preventive maintenance [5].

Key Takeaways for Your Technical Center

  • SIL-IS is Non-Negotiable: For precise and accurate bioanalysis of naringenin, the use of this compound as an internal standard is the most critical factor in controlling for variability and matrix effects [2] [3].
  • Sample Cleanup is Essential: Even with a great IS, effective sample preparation like protein precipitation is necessary to reduce the overall matrix load and protect your instrument [3].
  • Chromatography is Your First Defense: A well-optimized UHPLC method is key to physically separating your analyte from matrix interferences before they enter the mass spectrometer [3] [4].

References

Naringenin-d4 Stock Solution Stability

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the key stability information for Naringenin-d4 stock solutions as provided by MedChemExpress (MCE) [1].

Solution Type Storage Temperature Stability Duration Solvent Concentration
Stock Solution -80°C 6 months DMSO 12.5 mg/mL (as prepared)
Stock Solution -20°C 1 month DMSO 12.5 mg/mL (as prepared)
Working Solution -80°C 6 months DMSO (see protocols below) ≥ 1.25 mg/mL
Working Solution -20°C 1 month DMSO (see protocols below) ≥ 1.25 mg/mL

Experimental Protocols for Solution Preparation

To ensure the stability of your solutions, it is critical to follow standardized preparation methods. Here are detailed protocols based on common practices for handling naringenin and its derivatives [1] [2].

Protocol 1: For In Vivo Experiments (Recommended for periods under half a month)

This protocol is designed to create a clear solution suitable for animal studies.

  • Prepare Stock: Dissolve this compound in DMSO to create a 12.5 mg/mL stock solution.
  • Mix Solvents: To 100 µL of the stock solution, add 400 µL of PEG 300 and mix evenly.
  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex.
  • Dilute to Final Volume: Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL. The final concentration will be 1.25 mg/mL.
Protocol 2: For General Use

This method uses a cyclodextrin derivative to enhance solubility in aqueous environments.

  • Prepare Stock: Dissolve this compound in DMSO to create a 12.5 mg/mL stock solution.
  • Dilute: Add 100 µL of the stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
  • Mix: Vortex the mixture until a clear solution is achieved. The final concentration is 1.25 mg/mL.

Troubleshooting Common Issues

Here are some common problems and their solutions:

  • Problem: Precipitation in Stock Solution

    • Solution: Warm the solution gently in a 37°C water bath and sonicate to re-dissolve the compound. Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation [2].
  • Problem: Inconsistent Analytical Results

    • Solution: Verify the integrity of your stock solution. For quantitative bioanalysis, always use a fresh calibration curve prepared from a freshly made stock solution to ensure accuracy. Using an degraded stock solution as an internal standard will skew all results [3] [2].
  • Problem: Uncertainty About Current Solution Stability

    • Solution: When in doubt, it is best to prepare a fresh stock solution. The stability periods are based on optimal storage conditions, and any deviation can shorten the solution's usable life [1].

Key Technical FAQs

  • Q: What is the molecular weight of this compound?

    • A: The molecular weight is 276.28 g/mol [1].
  • Q: What is the purpose of using this compound?

    • A: It is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of naringenin in complex biological matrices using techniques like LC-MS/MS or GC-MS. This allows researchers to account for variability and loss during sample preparation and analysis [3] [1].
  • Q: Can I use the stock solution after it has been stored at -20°C for two months?

    • A: This is not recommended. The specified stability for -20°C storage is one month. Using a solution beyond this period risks degradation and inaccurate experimental results. For reliable data, please prepare a new stock solution [1].

Experimental Workflow for Stability Verification

For projects requiring rigorous validation, you can follow this general workflow to verify the stability of your this compound stock solution under your specific laboratory conditions.

Start Start: Prepare this compound Stock Solution in DMSO A Aliquot Stock Solution Start->A B Store Aliquots at Recommended Conditions A->B C At Time Points: Thaw Aliquot B->C D Analyze by HPLC/LC-MS C->D E Compare Peak Area/Purity to Time Zero D->E F Solution Stable Document Result E->F if >85-90% Remaining G Solution Degraded Discard Batch E->G if Significant Drop

References

Analytical Methods for Detection and Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two robust chromatography-based methods suitable for guiding the optimization of Naringenin-d4 detection in various matrices [1] [2].

Method Feature RP-HPLC for Naringenin (Analytical & Bio-analytical) LC-MS/MS for Naringin/Naringenin (Bio-analytical)
Application Matrix Nanoparticles, Plasma, Brain Tissue [2] Rat, Dog, and Human Plasma [1]
Stationary Phase C18 (250 x 4.6 mm, 5 µm) [2] (Information specific to column not provided)
Mobile Phase Methanol : 0.5% ortho-phosphoric acid in water (70:30), pH ~2.5 [2] (Gradient method implied, specifics not provided) [1]
Flow Rate 1.0 mL/min (0.8 mL/min for bio-analysis) [2] (Method-specific)
Detection UV at 289 nm [2] Tandem Mass Spectrometry (MS/MS) [1]
Linear Range 0.5 - 40 µg/mL (Analytical); 6.3 - 200 ng/mL (Plasma) [2] (Calibration curves established for species) [1]
LOD / LOQ 0.15 µg/mL / 0.44 µg/mL (Analytical); ~9.7 ng/mL / ~29.4 ng/mL (Plasma) [2] (Highly sensitive, specific values not provided) [1]

Troubleshooting Guide: Improving Detection Limits

Here are answers to common technical challenges, based on the principles of the established methods.

FAQ 1: How can I improve the peak shape and sensitivity for my compound?

Poor peak shape (tailing or broadening) often reduces sensitivity and can obscure low-concentration analytes.

  • Check Mobile Phase pH and Modifier: The use of 0.5% ortho-phosphoric acid (pH ~2.5) is critical. This acidic environment suppresses the ionization of silanol groups on the C18 column and the phenolic groups on naringenin, leading to sharper peaks. Ensure consistent pH preparation [2] [3].
  • Adjust Flow Rate: A slightly reduced flow rate can improve separation and peak shape. The bio-analytical HPLC method for plasma and brain samples successfully used 0.8 mL/min to reduce peak tailing [2].
  • Verify Column Temperature: Maintaining a consistent column temperature (e.g., 30°C) is important for retention time reproducibility and peak sharpness [2].

FAQ 2: What is the most effective way to handle biological matrix interference?

Plasma and brain tissues contain many components that can interfere with analysis.

  • Protein Precipitation: This is a standard and effective first step. The validated bio-analytical method for naringenin in plasma and brain homogenate relies on this technique to remove proteins and other macromolecules, achieving recovery rates greater than 95% [2].
  • Solid-Phase Extraction (SPE): For even cleaner samples and lower detection limits, consider using SPE. The cross-species pharmacokinetic study on naringin/naringenin used SPE to clean up plasma samples before LC-MS/MS analysis, which is crucial for achieving high sensitivity and robust results [1].

FAQ 3: How do I choose between HPLC-UV and LC-MS/MS?

The choice depends on your required sensitivity and specificity.

  • HPLC-UV: This is a cost-effective and robust method suitable for in-vitro samples (e.g., nanoparticle entrapment efficiency, drug release) and in-vivo analysis where the analyte concentration is within the ng/mL to µg/mL range. The method in [2] is perfectly adequate for many applications.
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique offers superior sensitivity and selectivity. It is the preferred method for quantifying very low concentrations in complex biological matrices, as it dramatically reduces background interference. It is highly recommended for advanced pharmacokinetic studies like the one profiling naringin and naringenin across species [1].

Experimental Optimization Workflow

The following diagram outlines a logical pathway to method optimization, synthesizing the key steps from the technical guides.

Start Start: Initial Method Setup A Sample Preparation: Protein Precipitation Start->A B Chromatography: C18 Column, Acidic Mobile Phase A->B C Detection: HPLC-UV at ~289 nm B->C Check Sensitivity & Peak Shape Adequate? C->Check D1 Fine-tune Method: - Adjust flow rate (e.g., 0.8 mL/min) - Optimize pH & mobile phase Check->D1 No D2 Switch to LC-MS/MS for highest sensitivity Check->D2 Require higher LOD/LOQ Success Validation & Analysis Check->Success Yes D1->B D2->Success

References

Naringenin-d4 method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Robustness Testing

In analytical chemistry, robustness measures a method's capacity to remain unaffected by small, deliberate variations in procedural parameters listed in the method documentation. It indicates the method's reliability during normal use. This is distinct from ruggedness, which refers to the reproducibility of results under varying external conditions like different laboratories, analysts, or instruments [1].

For a method to be considered robust, its key performance indicators (such as retention time, peak area, and resolution) should not show significant deviation when operational parameters are slightly altered.

A Model Robustness Study for Naringenin

While a specific study for naringenin-d4 was not found, a robust RP-HPLC method for the quantification of naringenin in polymeric nanocarriers provides an excellent model [2]. The parameters and their variations from this study are summarized below.

Parameter Normal Condition Varied Conditions Tested
Column Temperature 30 °C Deliberately varied within a small range

| Mobile Phase Flow Rate | 1.0 ml/min (Analytical) 0.8 ml/min (Bio-analytical) | Deliberately varied within a small range | | Mobile Phase Composition| Methanol : 0.5% ortho-phosphoric acid (70:30, v/v) | Ratio deliberately varied | | Detection Wavelength | 289 nm | Deliberately varied within a small range | | pH of Aqueous Phase | 2.47 | Deliberately varied within a small range |

This method was successfully validated and found to be precise, accurate, and robust for both in-vitro and in-vivo quantification of naringenin in complex matrices like plasma and brain tissue [2].

Designing Your Robustness Test

A systematic, multivariate approach is more efficient than changing one variable at a time, as it can reveal interactions between parameters. The following workflow outlines this process.

Start Start: Define Robustness Test P1 Identify Critical Parameters (e.g., flow rate, temperature, pH) Start->P1 P2 Select Experimental Design (Full/Fractional Factorial, Plackett-Burman) P1->P2 P3 Execute Experiments (Run all planned variations) P2->P3 P4 Analyze Results (Measure impact on key outputs) P3->P4 P5 Establish System Suitability Criteria (SST) P4->P5 End Method is Robust P5->End

  • Identify Critical Parameters: Focus on factors most likely to impact method performance. For an HPLC method, this typically includes mobile phase pH, flow rate, column temperature, detection wavelength, and the percentage of organic solvent in the mobile phase [1].
  • Select an Experimental Design: Use structured screening designs to efficiently test multiple factors.
    • Full Factorial Design: Tests all possible combinations of factors. Suitable for a smaller number of factors (e.g., 4 factors lead to 16 runs) [1].
    • Fractional Factorial or Plackett-Burman Designs: More efficient for investigating a larger number of factors with fewer experimental runs [1].
  • Execute Experiments & Analyze Results: Perform all chromatographic runs as per the experimental design. Statistically analyze the data to see which parameter variations cause a statistically significant effect on your results.
  • Establish System Suitability Criteria (SST): The robustness study helps set acceptance criteria for these tests to ensure the validity of the system is maintained whenever the method is used [1].

Troubleshooting Common Robustness Issues

Here are solutions to common problems that can affect method robustness.

Problem Area Potential Cause Troubleshooting Action
Retention Time Sensitive to mobile phase pH/temperature Tighten control on buffer preparation and column oven temperature.
Peak Tailing Sensitive to mobile phase pH Optimize pH; a method used pH 2.0 with ortho-phosphoric acid [2].
Variable Response Sensitive to flow rate/detection wavelength Ensure strict instrumental calibration and maintenance.
Column Performance Different column lots/suppliers Specify column type (e.g., C18, 250 mm length [2]) and test columns from different lots/suppliers during validation.

Key Takeaways for this compound

  • Leverage Existing Methods: The established RP-HPLC method for naringenin is an excellent starting point for developing a robust method for this compound [2].
  • Use an Internal Standard: For bio-analytical methods, using this compound as an internal standard for naringenin quantification is a proven strategy to correct for losses and variability [3].
  • Test Systematically: A multivariate experimental design is the most efficient and informative way to demonstrate and ensure your method's robustness [1].

References

Experimentally Validated HPLC Methods for Naringenin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parameters from robust HPLC methods developed for the analysis of naringenin in various matrices, which you can adapt for naringenin-d4.

Parameter Method 1: Analytical & Bio-analytical RP-HPLC [1] Method 2: UHPLC for FA Decoction [2] Method 3: RP-HPLC for Naringin (Related Compound) [3]
Analytical Column C18, 250 × 4.6 mm, 5 µm [1] C18, 50 × 2.1 mm, 1.7 µm [2] C18, 250 × 4.6 mm, 5 µm (GraceSmart) [3]
Mobile Phase Methanol : 0.5% ortho-phosphoric acid (70:30) [1] Acetonitrile (A) / 0.5% acetic acid in water (B) - Gradient [2] Phosphate buffer (pH 3.5) : Acetonitrile (75:25) [3]
Flow Rate 1.0 mL/min (Analytical), 0.8 mL/min (Bio-analytical) [1] 0.2 mL/min [2] 1.0 mL/min [3]
Column Temperature 30 °C [1] 40 °C [2] Ambient [3]
Detection Wavelength 289 nm [1] Not Specified (PDA used) [2] 282 nm (for naringin) [3]
Injection Volume 20 µL [1] 5 µL [2] 20 µL [3]
Linearity Range 0.5 - 40 µg/mL (Analytical) [1] 2.13 µg/mL (as part of a mixture) [2] 0.1 - 20.0 µg/mL (for naringin) [3]
Sample Matrix Nanoparticles, Plasma, Brain Tissue [1] Herbal Decoction, Rat Plasma [2] Nano-formulations [3]
Key Application Note Flow rate reduced to 0.8 mL/min for bio-analytical applications to reduce peak tailing [1] Used for simultaneous quantification of naringin, naringenin, and other compounds [2] Validated per ICH guidelines; pH 3.5 buffer optimized to reduce silanol interactions [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the two most directly applicable methods, which you can present as standardized protocols.

Protocol 1: Analytical and Bio-analytical RP-HPLC for Naringenin in Nanocarriers [1]

This method was developed and validated for in-vitro (nanoparticles) and in-vivo (plasma, brain tissue) quantification of naringenin.

  • Equipment and Reagents: HPLC system with PDA detector; C18 column (250 x 4.6 mm, 5 µm); methanol (HPLC grade); ortho-phosphoric acid (analytical grade); ultrapure water.
  • Mobile Phase Preparation: Prepare a mixture of methanol and 0.5% ortho-phosphoric acid in water (pH ~2.5) in a 70:30 ratio. Filter through a 0.45 µm membrane and degas.
  • Standard Solution Preparation:
    • For analytical method: Prepare a 100 µg/mL stock solution of naringenin in methanol. Dilute to concentrations ranging from 0.5 to 40 µg/mL for the calibration curve.
    • For bio-analytical method (plasma): Prepare a 1000 ng/mL stock solution and dilute to a range of 6.3 to 200 ng/mL.
  • Chromatographic Conditions:
    • Mode: Isocratic
    • Flow Rate: 1.0 mL/min (for analytical), 0.8 mL/min (for bio-analytical to improve peak shape)
    • Detection Wavelength: 289 nm
    • Column Temperature: 30 °C
    • Injection Volume: 20 µL
  • Procedure: Inject each standard solution in triplicate. Plot a calibration curve of peak area versus concentration. The method demonstrated excellent linearity, precision, and accuracy.
Protocol 2: UHPLC Method for Simultaneous Quantification in a Complex Mixture [2]

This method is suitable for analyzing naringenin along with its glycoside (naringin) and other flavonoids in a single run.

  • Equipment and Reagents: UHPLC system with PDA detector; C18 column (50 x 2.1 mm, 1.7 µm); acetonitrile (HPLC grade); glacial acetic acid (analytical grade); purified water.
  • Mobile Phase Preparation:
    • A: Acetonitrile
    • B: 0.5% acetic acid in water
    • Use the following gradient elution program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 20 | 80 | | 2 | 20 | 80 | | 4 | 30 | 70 | | 5 | 30 | 70 | | 7 | 40 | 60 | | 8 | 40 | 60 | | 10 | 20 | 80 |
  • Chromatographic Conditions:
    • Flow Rate: 0.2 mL/min
    • Column Temperature: 40 °C
    • Injection Volume: 5 µL
  • Procedure: This method effectively separates naringenin from naringin, hesperidin, and other compounds, making it ideal for metabolite studies [2].

Troubleshooting Guide and FAQs

Below is a workflow that maps common experimental issues to their potential causes and solutions, based on the gathered methodologies.

Start Start: HPLC Issue Identified P1 Poor Peak Shape (Tailing or Broadening) Start->P1 P2 Low Sensitivity or Poor Detection Start->P2 P3 Long Analysis Time Start->P3 P4 Method Not Specific Start->P4 C1 Check Column & Mobile Phase pH P1->C1 S1 Use acidic mobile phase modifier (e.g., 0.5% ortho-phosphoric acid). Ensure column temperature is 30-40°C. [3] [1] C1->S1 C2 Check Detection Wavelength P2->C2 S2 Set detection wavelength to 289 nm for naringenin. [1] For naringin, use 282 nm. [3] C2->S2 C3 Evaluate Method Efficiency P3->C3 S3 Switch to a UHPLC system with a smaller particle size (e.g., 1.7 µm) and a shorter column for rapid analysis. [2] C3->S3 C4 Check for Co-eluting Peaks P4->C4 S4 Employ a gradient elution method for complex samples to improve separation of multiple compounds. [2] C4->S4

Frequently Asked Questions

  • Q1: Can I use the same HPLC method for naringin and naringenin?

    • A: While a single method can be developed, note that naringin (the glycoside) and naringenin (the aglycone) have different polarities and may require a gradient elution for optimal separation in a single run, as demonstrated in [2]. For individual analysis, the specific methods in the table above are recommended.
  • Q2: Why is an acidic modifier used in the mobile phase?

    • A: Adding acids like ortho-phosphoric or acetic acid suppresses the ionization of residual silanol groups on the C18 stationary phase. This improves peak shape by reducing tailing and provides better retention and reproducibility for acidic and phenolic compounds like naringenin [3] [1].
  • Q3: My naringenin peak is tailing. What should I do?

    • A: As shown in the troubleshooting guide, peak tailing is often related to column interaction or mobile phase pH. First, try lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min), as successfully done in the bio-analytical method [1]. Also, ensure the mobile phase is adequately acidic.

References

Troubleshooting Naringenin-d4 Internal Standard Interference

Author: Smolecule Technical Support Team. Date: February 2026

The core principle is that a well-chosen internal standard (IS) improves data quality, but a poorly matched one can increase errors [1] [2]. The following table outlines specific issues you might encounter with Naringenin-d4 and how to resolve them.

Problem Phenomenon Potential Root Cause Diagnostic Steps Corrective & Preventive Actions

| High variability in IS peak area across samples [1] [2] | 1. Pipetting error in IS addition 2. IS degradation 3. Inhomogeneous sample mixture before aliquotting | 1. Check calibration of pipettes used for IS [1]. 2. Check stock solution stability (< -20°C) [3]. 3. Ensure samples are thoroughly mixed before IS addition. | 1. Service or replace faulty pipettes. 2. Prepare fresh IS stock solutions regularly. | | Inaccurate quantification (IS worsens precision/accuracy) [1] [2] | 1. Non-identical behavior of IS and analyte during sample prep (e.g., SPE, LLE) [2]. 2. Chromatographic separation of IS and analyte, leading to different matrix effects [4]. | 1. Compare precision data with and without IS [1]. 2. Use post-column infusion to check for differing matrix effects on analyte and IS [4]. | 1. Optimize sample prep protocol. 2. Improve chromatographic conditions so IS and analyte co-elute. | | Signal suppression affecting analyte and IS differently [4] | The IS elutes in a region of ion suppression/enhancement while the analyte does not, or vice-versa. | 1. Perform a post-column infusion experiment to map matrix effects across the chromatogram [4]. 2. Perform a quantitative matrix effect study using multiple lots of blank matrix [4]. | 1. Modify the LC gradient to shift the retention time of the analyte/IS pair away from suppression zones [4]. 2. Use a more selective sample clean-up (e.g., SPE instead of dilute-and-shoot) [4]. | | Co-eluting interference in the IS channel | An isobaric compound from the matrix or a metabolite shares the same MRM transition as the IS. | 1. Inspect chromatogram for peak shape anomalies (shouldering) [4]. 2. Check the ion ratio for the IS; a deviation indicates potential interference [4]. | 1. Improve chromatographic resolution to separate the interference. 2. Select an alternative, specific MRM transition for the IS, if available. |

Experimental Protocols for Diagnosis and Validation

Here are detailed methodologies for the key diagnostic experiments referenced in the troubleshooting table.

Protocol 1: Post-Column Infusion for Matrix Effect Mapping

This qualitative experiment helps you visualize regions of ion suppression or enhancement in your chromatographic run [4].

  • Objective: To identify retention times where the sample matrix suppresses or enhances the MS signal.
  • Materials:
    • LC-MS/MS system.
    • Infusion syringe pump.
    • Solution of this compound (or analyte) at a concentration that gives a steady, strong signal.
    • Blank matrix sample (e.g., drug-free plasma) from at least 6 different sources [3] [4].
  • Procedure:
    • Connect the infusion pump to the system post-column and infuse the this compound solution to establish a stable baseline signal.
    • Inject a blank matrix sample that has been processed through your standard sample preparation method.
    • As the blank sample elutes from the column, monitor the signal of the infused this compound.
    • A dip in the steady signal indicates ion suppression; a rise indicates ion enhancement [4].
  • Interpretation: The retention time of your this compound and naringenin should ideally be in a "quiet" zone with no suppression. If they are in a suppression zone, you must modify the chromatographic method.
Protocol 2: Quantitative Matrix Effect Study

This experiment provides a numerical value for the extent of ion suppression/enhancement and evaluates how well your IS compensates for it [4].

  • Objective: To quantify the matrix effect and assess the performance of the internal standard.
  • Materials:
    • Blank matrix from at least 6 different sources [3] [4].
    • Standard solutions of naringenin and this compound at two concentrations (e.g., Low and High QC).
    • Solvent-based standards (e.g., in acetonitrile-water) at the same concentrations.
  • Procedure:
    • Prepare Test Samples: Spike the naringenin and this compound standards into the extracted blank matrix from each source.
    • Prepare Control Samples: Spike the same amounts into neat solvent.
    • Analyze all samples and record the peak areas for naringenin (A_analyte) and this compound (A_IS).
    • Calculate the Matrix Factor (MF):
      • MF (non-normalized) = (A_analyte in matrix) / (A_analyte in solvent)
      • MF (normalized) = [(A_analyte in matrix)/(A_IS in matrix)] / [(A_analyte in solvent)/(A_IS in solvent)]
    • Calculate the %CV of the MF across the different matrix lots [4].
  • Interpretation: An MF < 1 indicates suppression, >1 indicates enhancement. A %CV for the normalized MF of less than 15% indicates that the this compound is effectively compensating for the matrix effect [3] [4].

Workflow for Troubleshooting this compound Issues

For a technical support center, a visual guide can help users navigate the troubleshooting process. The following diagram outlines a logical, step-by-step approach to diagnosing and resolving this compound interference.

troubleshooting_flow Start Start: Suspected this compound Interference Step1 Check Internal Standard Peak Area Variability Start->Step1 Step2 Investigate Potential Matrix Effects Step1->Step2 Area %CV is high Step3 Verify Chromatographic Co-elution Step1->Step3 Area %CV is acceptable Result2 Problem Identified Apply Corrective Actions Step2->Result2 Suppression/Enhancement confirmed Step4 Check for Isobaric Interferences Step3->Step4 Analyte and IS co-elute Step3->Result2 Analyte and IS elute separately Step5 Evaluate Sample Prep Step Recovery Step4->Step5 No interference found Step4->Result2 Ion ratio deviates Result1 Issue Resolved Method is Robust Step5->Result1 All checks passed Step5->Result2 Recovery differs for analyte vs. IS

Alternative Internal Standards for Naringenin

If, after thorough investigation, this compound continues to cause issues in your specific method, consider these alternatives. A successful IS should be a close structural analog not found in the biological matrix [5].

Internal Standard Rationale for Use Potential Drawback
Other Deuterated Flavonoids (e.g., Hesperetin-d4) Structurally similar, likely to behave similarly in sample prep and MS ionization [6] [3]. May still have slightly different chromatography; can be expensive.
Stable Isotope-Labeled Standards with 13C, 15N Better chromatographic co-elution with the analyte compared to deuterated standards, leading to superior compensation of matrix effects [4]. Cost and availability.
Non-deuterated Structural Analog (e.g., Quercetin 3-β-D-glucoside) Can be a practical and cost-effective option if it is not present in the sample matrix and elutes near the analyte [3]. Must be absent from all study samples; may not mimic analyte behavior as perfectly.

References

Naringenin-d4 calibration curve linearity issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Troubleshooting Guidance
What are common causes of non-linearity in HPLC calibration curves? Non-linearity can arise from the detector itself, inappropriate data fitting, or suboptimal chromatographic conditions [1].
How does detector choice impact linearity? Evaporative Light Scattering Detectors (ELSD) are inherently non-linear and their response factor can vary significantly (up to 10x) with mobile phase composition during a gradient [1].
Can peak shape affect my calibration curve? Yes, peak broadening and asymmetry can decrease the detector response factor. Broad peaks can be disproportionately "shaved" by the detector, leading to inaccurate area counts [1].
My method uses a gradient. Could this be a problem? Using a gradient elution with a non-linear detector like ELSD will almost certainly cause non-linearity, as the response factor changes with the mobile phase composition [1].
What is the best way to establish a linear range? A validated method for naringin established linearity over a range of 0.1 to 20.0 μg/mL with a coefficient of determination (r²) of 0.999 or better [2]. Your method for naringenin-d4 should be validated over its intended range.

Troubleshooting Guide: Addressing Linearity Issues

Here is a structured approach to diagnosing and fixing problems with your this compound calibration curve.

Investigation Area Specific Checks & Actions

| Detector & Instrument | - Confirm Detector Type: If using ELSD, note its inherent non-linearity and consider using a different detector (e.g., UV/VIS or PDA) for quantification [1].

  • Optimize Nebulizer: For ELSD, ensure the nebulizer gas flow rate and mobile phase flow rate are tuned correctly, as droplet size distribution impacts the signal [1].
  • Use Sharp Peaks: Reduce column length or diameter to generate sharper peaks, which improves the Limit of Detection (LOD) and minimizes "peak shaving" [1]. | | Data Analysis & Calibration | - Check Fitting Model: Do not assume a linear fit is correct. Test other regression models (e.g., quadratic, log) to see which best fits your data.
  • Verify Range: Ensure your calibration standards cover a range appropriate for your sample concentrations. High concentrations can saturate the detector, causing non-linearity.
  • Prepare Fresh Standards: Always use freshly prepared calibration standards from certified reference materials to avoid degradation. | | Chromatographic Conditions | - Improve Peak Shape: Optimize the mobile phase (e.g., pH, buffer concentration, organic modifier) and column temperature to achieve sharp, symmetric peaks [1] [2].
  • Consider Isocratic Elution: If using ELSD, switching to an isocratic method can provide a constant response factor and improve linearity [1].
  • Use a Peak Modifier: For basic analytes, adding a modifier like 0.2% triethylamine to the mobile phase can improve peak shape and symmetry [2]. |

Experimental Protocol: Developing a Robust HPLC Method

The following workflow outlines the key steps for developing and validating a reliable HPLC method, which is foundational for achieving a linear calibration curve.

Start Start Method Development Detector Select Detector (e.g., PDA/UV) Start->Detector Column Choose Column & Temperature Detector->Column MobilePhase Optimize Mobile Phase (pH, Buffer, Modifier) Column->MobilePhase PeakShape Achieve Sharp, Symmetric Peak MobilePhase->PeakShape LinearityCheck Prepare & Run Calibration Standards PeakShape->LinearityCheck DataFit Select Best-Fit Regression Model LinearityCheck->DataFit FullValidation Proceed to Full Method Validation DataFit->FullValidation

Step-by-step details based on established protocols [2]:

  • Select Detector: A Photo-Diode Array (PDA) or UV/VIS detector is recommended for better linearity compared to mass-dependent detectors like ELSD. Detection for naringin is typically performed at 282 nm [2].
  • Choose Column and Temperature: A common choice is a C18 column (250 × 4.6 mm, 5 μm) maintained at ambient temperature or 25°C [2].
  • Optimize Mobile Phase:
    • A validated isocratic mobile phase for naringin is phosphate buffer (25 mM, pH 3.5) and acetonitrile in a 75:25 (v/v) ratio [2].
    • The flow rate is typically 1.0 mL/min.
    • For this compound, the buffer pH and organic solvent ratio may need optimization. Adding 0.2% triethylamine as a peak modifier can significantly improve peak symmetry for some compounds [2].
  • Achieve Optimal Peak Shape: The method should be tuned until the this compound peak is sharp and symmetric. Chromatographic factors to monitor include the capacity factor, theoretical plates, and tailing factor (asymmetry) [2].
  • Prepare Calibration Standards: Prepare a series of standard solutions (e.g., 6-8 concentrations) across the expected concentration range. Use appropriate dilution techniques to ensure accuracy.
  • Inject and Analyze: Inject each standard in triplicate and record the peak area (or height).
  • Plot and Fit Data: Plot the analyte concentration versus the detector response. Test linear, quadratic, and other fitting models. The best model is the one that provides the best fit across the entire range, confirmed by a residual plot.

Key Considerations for Internal Standards

While the search results do not specifically mention this compound, as a deuterated internal standard, its chemical behavior is nearly identical to native naringenin. Therefore, the chromatographic principles discussed are fully applicable.

  • Co-elution: Ensure that this compound is chromatographically resolved from its non-deuterated form (naringenin) and any other potential interferents in the sample matrix.
  • Stability: Verify the stability of this compound in your chosen solvent and under the storage conditions of your standard solutions.

References

Naringenin-d4 method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Naringenin HPLC Method Validation

The table below summarizes the key validation parameters for a bio-analytical RP-HPLC method used to quantify naringenin in plasma and brain tissue samples, conducted in accordance with ICH guidelines [1].

Validation Parameter Result for Plasma Result for Brain Tissue
Linearity Range 6.3–200 ng/mL 31.25–12,500 ng/mL
Coefficient of Determination (R²) 0.9975 1.000
Limit of Detection (LOD) 9.71 ng/mL 9.06 ng/mL
Limit of Quantification (LOQ) 29.44 ng/mL 27.44 ng/mL
Precision Meets ICH criteria (CV < 1-2%) Meets ICH criteria
Accuracy Meets ICH criteria Meets ICH criteria
Robustness Method was found to be robust Method was found to be robust
Recovery > 95% > 95%

Experimental Protocol Overview

The validated method for naringenin provides a practical blueprint. While you would need to confirm all parameters for Naringenin-d4 specifically, the following workflow outlines the core experimental steps [1].

cluster_1 1. Chromatographic Setup cluster_2 2. Standard Solution Preparation cluster_3 3. Sample Preparation cluster_4 4. Method Validation cluster_5 5. Analysis A 1. Chromatographic Setup B 2. Standard Solution Preparation A->B A1 Column: C18 (250 x 4.6 mm, 5µm) C 3. Sample Preparation B->C B1 Prepare stock solution in methanol D 4. Method Validation C->D C1 Biological Matrix: Plasma or Brain Tissue E 5. Analysis D->E D1 Specificity E1 Inject standards and samples A2 Mobile Phase: Methanol / 0.5% ortho-phosphoric acid (70:30) A3 Flow Rate: 0.8 mL/min A4 Detection: 289 nm A5 Column Temp: 30 °C B2 Dilute to required concentrations for calibration curve C2 Extract analyte using appropriate technique (e.g., protein precipitation) C3 Reconstitute in mobile phase D2 Linearity & Range D3 Precision (Repeatability, Intermediate Precision) D4 Accuracy (Recovery %) D5 LOD & LOQ D6 Robustness E2 Quantify using calibration curve

How to Apply This to this compound

In practice, this compound is typically used as an Internal Standard (IS) in quantitative bioanalysis via LC-MS/MS [2] [3] [4]. Its nearly identical chemical properties to naringenin, but slightly different mass, allow it to correct for losses during sample preparation and instrument variability.

When validating a method that uses this compound as an IS, the focus is often on confirming its selectivity, stability, and precision of response in the matrix. A full ICH validation is performed for the non-deuterated analyte (naringenin), while the deuterated IS is characterized to ensure it performs its function reliably.

References

What is Naringenin-d4 and Its Primary Use?

Author: Smolecule Technical Support Team. Date: February 2026

Naringenin-d4 is a deuterated version of the citrus flavonoid Naringenin, where four hydrogen atoms are replaced with deuterium atoms [1]. Its primary application, as highlighted in the search results, is to serve as an internal standard for quantitative analysis.

  • Role in Analysis: It is used as a stable isotope-labeled internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR to accurately quantify levels of naringenin and its precursor, naringin, in biological samples [2] [1]. The use of such stable isotope internal standards is a gold standard in bioanalytical chemistry as it corrects for losses during sample preparation and variations in instrument response.

Mentioned Alternative Standards

The same research paper that used this compound also listed several other compounds used in their validated bioanalytical methods. While not directly compared, their concurrent use suggests they serve as internal standards or reference compounds for related analyses [2].

The table below lists some of these alternatives:

Compound Name Potential Role / Context of Use
Hesperetin [2] Likely an internal standard for a different compound class.
Ketoconazole [2] Used in metabolism studies (e.g., as a Cytochrome P450 inhibitor).
Naringin-D4 [2] Deuterated standard for the naringenin precursor, naringin.
α-Naphthoflavone [2] Used in enzyme inhibition studies.
Sulfaphenazole [2] Used in enzyme inhibition studies.

How to Design Your Comparison Guide

Since a direct side-by-side guide is not available, your comparison should focus on the general scientific principles for selecting an appropriate internal standard. You can structure your guide around evaluating the following criteria against any alternative:

  • Structural Analogy vs. Isotopic Labeling: The most critical comparison is between a structurally similar analog (like hesperetin) and a stable isotope-labeled standard (like this compound).

    • Stable Isotope Standards (e.g., this compound): These are considered superior because they have almost identical chemical and physical properties to the analyte (naringenin), but are distinguishable by mass spectrometry. This ensures they behave identically during extraction, separation, and ionization, providing the most accurate correction [2] [1].
    • Structural Analogs (e.g., Hesperetin): These may have slightly different extraction recovery, chromatographic retention time, or ionization efficiency, which can introduce inaccuracy.
  • Experimental Workflow Context: The choice can depend on the experiment's goal.

    • Pharmacokinetic/Metabolism Studies: For precise quantification of naringenin in plasma, tissue, or urine, This compound is the optimal choice [2].
    • Enzyme Activity Assays: In studies measuring the activity of specific metabolic enzymes (like CYP450s), inhibitors like ketoconazole or sulfaphenazole are more relevant as tool compounds rather than internal standards for quantification [2].
  • Technical Validation: Your guide should emphasize that any method must be validated. Key parameters to compare include:

    • Accuracy and Precision: How close the measured value is to the true value, and the reproducibility of the results.
    • Recovery: The efficiency of extracting the analyte and internal standard from the biological matrix.
    • Matrix Effects: The suppression or enhancement of ionization by other components in the sample, which a good internal standard should compensate for.

To visualize the logical decision process for selecting an internal standard for naringenin quantification, you can refer to the following workflow:

Start Start: Need to quantify Naringenin Q1 Is a stable isotope-labeled standard available and feasible? Start->Q1 Q2 Is a structurally similar flavonoid available? Q1->Q2 No IdealChoice Optimal Choice: Use Stable Isotope Standard (e.g., this compound) Q1->IdealChoice Yes AlternativeChoice Alternative: Use Structural Analog (e.g., Hesperetin) Q2->AlternativeChoice Yes Validation Crucial: Validate Method for Accuracy and Precision Q2->Validation No IdealChoice->Validation AlternativeChoice->Validation

References

Naringenin-d4 LOD LOQ determination

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration at which the analyte can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy [1]. According to ICH guidelines, they can be calculated from the calibration curve using the formulas:

  • LOD = 3.3 × σ / S
  • LOQ = 10 × σ / S

Where 'σ' is the standard deviation of the response, and 'S' is the slope of the calibration curve [1].

Experimental Data for Naringenin

The table below summarizes LOD and LOQ values for naringenin from published studies, which provide a performance benchmark.

Matrix / Method Type LOD LOQ Key Chromatographic Conditions
Pure API (Analytical RP-HPLC) [2] 0.15 µg/mL 0.44 µg/mL Column: C18 (250 × 4.6 mm, 5 µm). Mobile Phase: MeOH: 0.5% ortho-phosphoric acid (70:30, pH 2.47). Flow Rate: 1.0 mL/min. Detection: 289 nm
Rat Plasma (Bioanalytical RP-HPLC) [2] 9.71 ng/mL 29.44 ng/mL Column: C18 (250 × 4.6 mm, 5 µm). Mobile Phase: MeOH: 0.5% ortho-phosphoric acid (70:30). Flow Rate: 0.8 mL/min. Detection: 289 nm
Rat Brain Tissue (Bioanalytical RP-HPLC) [2] 9.06 ng/mL 27.44 ng/mL Same as plasma method.
NP-HPTLC [3] 35.57 ng/band 107.80 ng/band Stationary Phase: Silica gel 60F254. Mobile Phase: Toluene:Ethyl acetate:Formic acid (6:4:0.8)

Detailed Experimental Protocol

Here is a generalized workflow for determining LOD and LOQ using the calibration curve method, based on the procedures from the studies [2] [1]:

G Start Start Method Validation Prep 1. Prepare Calibration Standards (Series of known concentrations) Start->Prep Analyze 2. Analyze Standards by HPLC (Inject replicates, n=3-6) Prep->Analyze Regression 3. Perform Linear Regression (Obtain slope 'S' and standard error 'σ') Analyze->Regression Calculate 4. Calculate LOD and LOQ LOD = 3.3 × σ / S LOQ = 10 × σ / S Regression->Calculate Validate 5. Experimental Validation Prepare and analyze samples at calculated LOD/LOQ levels (n=6) Calculate->Validate Confirm 6. Confirm Performance LOD: Signal-to-Noise ~3:1 LOQ: Signal-to-Noise ~10:1 & Precision (RSD ≤ 15%) Validate->Confirm End LOD/LOQ Verified Confirm->End

Key Considerations for Your Guide

When adapting these methods for naringenin-d4 and creating your comparison guide, consider the following:

  • Matrix Effects are Critical: The data shows that LOD/LOQ values are higher in complex biological matrices like plasma and brain tissue compared to the pure API [2]. Your guide should highlight this and ensure the method is validated in the relevant matrix.
  • Method Validation is Mandatory: The calculated LOD and LOQ are only estimates. You must experimentally confirm them by analyzing multiple samples (e.g., n=6) at those concentrations and demonstrating that they meet the acceptance criteria for signal-to-noise and precision [1].
  • Focus on Separation Power: The highly sensitive bioanalytical method used a longer C18 column (250 mm) for improved resolution and a slightly reduced flow rate (0.8 mL/min) to minimize peak tailing [2]. These parameters are key for robust method development.

References

comparison naringenin absorption with Naringenin-d4

Author: Smolecule Technical Support Team. Date: February 2026

Naringenin Absorption & Analytical Data

Aspect Experimental Data / Findings Experimental Model / Context
Oral Bioavailability ~15% [1] [2] Human studies
Cmax (after naringin) ~5.5 hours (Tmax) [1] Human pharmacokinetic study
Absorption Site Small intestine (glucoside); Colon (rutinoside) [3] Human clinical trial (crossover study)
Transport Mechanism Active transport mediated by P-glycoprotein; time- and concentration-dependent [4] [5] In vitro (Caco-2 cell model)

| Analytical Method (HPLC) | Column: C18 (250 mm x 4.6 mm, 5 μm) Mobile Phase: Methanol: 0.5% ortho-phosphoric acid (70:30) Flow Rate: 1 mL/min Detection: 289 nm [6] | In vitro and in vivo quantification in nanoparticles | | Bio-analytical Sensitivity | LOD (Brain): 9.06 ng/ml LOQ (Brain): 27.44 ng/ml [6] | Rat brain and plasma samples |

Experimental Protocols for Absorption Studies

The following methodologies from the search results detail how naringenin absorption is typically studied.

1. In Vitro Transport and Uptake Using Caco-2 Cells [4] [5] This protocol is fundamental for investigating the cellular mechanisms of naringenin absorption.

  • Cell Model Establishment: Caco-2 cells are cultured for 21 days on Transwell membranes to form a differentiated, confluent monolayer that mimics the intestinal epithelium. Integrity is verified by measuring Trans Epithelial Electrical Resistance (TEER > 600 Ω•cm²) and lucifer yellow permeability [4] [5].
  • Transport Experiment: Different concentrations of naringenin solution are added to the apical (AP) side. Samples are collected from the basolateral (BL) side at various time points (e.g., 15, 30, 60, 90, 120 minutes) and analyzed via HPLC to determine the apparent permeability (Papp) [4].
  • Uptake Experiment: Caco-2 cells are incubated with naringenin solutions. After incubation, cells are collected and lysed at different time points to measure the amount of naringenin accumulated inside the cells [4].
  • Mechanism Investigation: Experiments are conducted at different temperatures (4°C vs. 37°C) and with transport inhibitors like verapamil (a P-glycoprotein inhibitor) to elucidate the primary transport pathways [4] [5].

2. Clinical Pharmacokinetic Study in Humans [3] This design is used to quantify absorption in humans and the impact of formulation.

  • Study Design: A double-blind, randomized, crossover study.
  • Intervention: Healthy volunteers consume orange juice containing naringenin in its natural rutinoside form (e.g., narirutin) and the same juice treated with α-rhamnosidase, which converts the rutinoside to a glucoside [3].
  • Sample Collection: Blood plasma samples are collected at multiple time points over 24 hours. Urine is collected in fractions over the same period [3].
  • Data Analysis: Pharmacokinetic parameters are calculated, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to Cmax (Tmax), and the total amount of naringenin and its conjugates excreted in urine [3].

3. Bio-analytical Method for In-Vivo Quantification [6] This protocol is crucial for accurately measuring naringenin and potential deuterated forms in biological tissues.

  • Chromatography: An isocratic RP-HPLC system with a C18 column and a PDA detector is used. The mobile phase is methanol and 0.5% ortho-phosphoric acid in water (70:30, pH ~2.5) at a flow rate of 1 mL/min [6].
  • Sample Preparation: Biological samples (e.g., plasma, brain tissue) are processed with protein precipitation, often using methanol or acetonitrile. The supernatant is evaporated, reconstituted, and injected [6].
  • Validation: The method is validated for linearity, precision, accuracy, and robustness. The limit of detection (LOD) and quantification (LOQ) are determined for the target matrices [6]. In such validated methods, Naringenin-d4 is used as an internal standard to correct for recovery losses and matrix effects during sample preparation and analysis.

Research Workflow & Role of this compound

The following diagram illustrates a typical experimental workflow for studying naringenin absorption and the critical role this compound plays in ensuring data accuracy.

Start Study Design InVivo In Vivo Administration (Oral, IV) Start->InVivo SampleCollection Biological Sample Collection (Plasma, Tissue) InVivo->SampleCollection SamplePrep Sample Preparation SampleCollection->SamplePrep IS Add Internal Standard (this compound) SamplePrep->IS Analysis Instrumental Analysis (LC-MS/MS, HPLC) IS->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Results Report Pharmacokinetic Parameters Quantification->Results

Research Implications and Future Directions

The absence of a direct comparative study means that the primary understood difference is the 4 atomic mass unit (amu) mass difference due to deuterium substitution, which is exploited in mass spectrometry.

  • Role of this compound: In research, this compound is not typically administered as a separate compound for absorption comparison. Instead, it is used as an internal standard. A known amount is added to biological samples before processing. Its nearly identical chemical properties ensure it undergoes the same extraction losses as natural naringenin, while its different mass allows for separate detection by a mass spectrometer. This corrects for analytical variability and improves quantification accuracy [7] [6].
  • Expected Absorption Similarity: Based on fundamental principles, the absorption, distribution, metabolism, and excretion (ADME) of this compound are expected to be virtually identical to non-deuterated naringenin. Any isotopic effect (where deuterium bonds break slower than hydrogen bonds) is considered negligible for pharmacokinetic studies at the level of four deuterium atoms.

To advance beyond the current information, you could:

  • Propose a Direct Study: Design an experiment where both naringenin and this compound are co-administered in a single formulation to an animal model. Subsequent LC-MS/MS analysis could then directly compare their pharmacokinetic profiles from the same biological system.
  • Investigate Isotope Effects: Explore whether the deuterium substitution in this compound leads to any meaningful differences in its metabolic fate, particularly looking at specific oxidative pathways mediated by cytochrome P450 enzymes.

References

Role of Naringenin-d4 and General Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Naringenin-d4, a deuterated form of naringenin, is specifically used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate quantification of naringenin and its metabolites in biological samples [1]. Its high structural similarity to naringenin allows it to correct for variations in sample preparation and instrument response.

Several validated methods for quantifying naringenin (non-deuterated) have been established, which can inform the development and validation of methods for this compound. The table below summarizes key parameters from these studies:

Method & Matrix Key Chromatographic Conditions Validation Results Source

| RP-HPLC (Analytical): Naringenin in Solid Dispersions | Column: C18 (250 x 4.6 mm, 5µm) Mobile Phase: Methanol:Water (70:30, v/v) Detection: 288 nm | Linearity: R² > 0.999 (2-12 µg/mL) Precision: RSD < 2% Accuracy: 98-101% recovery | [2] | | RP-HPLC (Bio-analytical): Naringenin in Plasma & Brain | Column: C18 (250 x 4.6 mm, 5µm) Mobile Phase: Methanol: 0.5% OPA (70:30, pH ~2.5) Detection: 289 nm | Linearity (Plasma): R² = 0.9975 (6.3-200 ng/mL) Linearity (Brain): R² = 1 (31.25-12,500 ng/mL) Recovery: > 95% | [3] | | LC-MS/MS: Naringin/Naringenin in Rat, Dog, Human Plasma | Information not specified in excerpt | Used this compound as an internal standard | [1] |

How to Design a Cross-Validation Study

Since a direct guide is unavailable, you can design a cross-validation study for this compound by referencing established principles and the methods above. The core workflow for such a study can be visualized as follows:

Start Study Design: Define participating laboratories and instruments Step1 1. Standard Solution Preparation (Common stock of this compound) Start->Step1 Step2 2. Method Transfer & Harmonization (Align core LC and MS parameters) Step1->Step2 Step3 3. Parallel Validation (Run full validation protocol on each instrument) Step2->Step3 Step4 4. Data Collection & Statistical Analysis (Compare precision, accuracy, linearity) Step3->Step4 End Final Report: Conclude on method robustness and transferability Step4->End

The specific parameters to compare across instruments in such a study are outlined below:

Validation Parameter What to Compare Across Instruments
Linearity & Range Coefficient of determination (R²), slope, and intercept of calibration curves.
Precision Intra-day and inter-day Repeatability (expressed as % Relative Standard Deviation, RSD).
Accuracy Mean percentage recovery of this compound from quality control (QC) samples.
Sensitivity Limit of Detection (LOD) and Limit of Quantification (LOQ).
Robustness System suitability tests (e.g., retention time, peak asymmetry, theoretical plates).

Methodology for Key Experiments

Here are detailed protocols for critical experiments in your cross-validation guide, based on the obtained studies:

  • Sample Preparation for LC-MS/MS: For bio-analytical methods, a typical protocol involves protein precipitation. An aliquot of the biological matrix (e.g., plasma) is spiked with a consistent amount of this compound internal standard, followed by the addition of a precipitant like ice-cold acetonitrile (e.g., 1:3 sample to precipitant ratio). The mixture is vortexed, centrifuged, and the supernatant is injected into the LC-MS/MS system [1] [3].

  • Chromatographic Separation: The summarized methods use reversed-phase C18 columns (250 x 4.6 mm, 5 µm). A common isocratic mobile phase is methanol and acidified water (e.g., 70:30). The acid (like 0.5% ortho-phosphoric acid) helps improve peak shape. The flow rate is typically 1.0 mL/min with detection wavelengths around 288-289 nm for UV detection [2] [3]. For LC-MS/MS, mobile phases are often volatile buffers like ammonium formate or acetate.

  • Method Validation: The validation should follow ICH Q2(R1) or FDA guidelines. This involves assessing:

    • Linearity: Analyze at least 5 concentrations in the expected range in triplicate.
    • Precision: Run replicate analyses (n=6) of QC samples at low, medium, and high concentrations within the same day (intra-day) and over different days (inter-day).
    • Accuracy: Perform a spike-and-recovery experiment using QC samples and calculate the percentage of the known amount found.
    • LOD & LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve [2] [3].

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

276.09358046 Da

Monoisotopic Mass

276.09358046 Da

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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